Butylcycloheptylprodigiosin
Description
Properties
Molecular Formula |
C25H33N3O |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole |
InChI |
InChI=1S/C25H33N3O/c1-3-4-10-18-11-7-5-6-8-12-21-20(18)15-19(27-21)16-24-25(29-2)17-23(28-24)22-13-9-14-26-22/h9,13-18,26-27H,3-8,10-12H2,1-2H3/b24-16-/t18-/m0/s1 |
InChI Key |
VKFOCULFEFSDPI-WSLHGYQHSA-N |
Isomeric SMILES |
CCCC[C@H]1CCCCCCC2=C1C=C(N2)/C=C\3/C(=CC(=N3)C4=CC=CN4)OC |
Canonical SMILES |
CCCCC1CCCCCCC2=C1C=C(N2)C=C3C(=CC(=N3)C4=CC=CN4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Deconstructing a Natural Product: The Case of Butylcycloheptylprodigiosin's Structural Re-evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The prodigiosins are a family of tripyrrolic red pigments produced by various bacteria, renowned for their broad spectrum of biological activities, including immunosuppressive, anti-cancer, and anti-parasitic properties.[1] Within this class, cyclic prodigiosins, such as streptorubin B, feature a unique pyrrolophane core. Historically, the structural assignment of these complex molecules has been challenging. A notable case is that of Butylcycloheptylprodigiosin (BCHP), a compound initially reported as a natural product isolated from Streptomyces coelicolor A3(2). However, significant confusion has surrounded its identity, particularly its relationship with its isomer, streptorubin B.[1][2]
Subsequent investigations, driven by total synthesis and detailed spectroscopic analysis, have brought the existence of BCHP as a natural product into question.[1][2][3] This technical guide provides a comprehensive overview of the initial structural characterization efforts for BCHP, focusing on the chemical synthesis and the critical comparative analyses that led to the re-evaluation of its status as a naturally occurring molecule. The primary evidence, derived from mass spectrometry, strongly suggests that the compound initially identified as BCHP was, in fact, streptorubin B.[1]
Experimental Protocols: Total Synthesis of this compound (BCHP)
The unambiguous structural characterization of a proposed natural product often relies on its total synthesis. The synthesis of BCHP was crucial in providing authentic material for spectroscopic comparison.[1] The protocol outlined below details a reported synthetic route.
Synthesis Workflow
Caption: Synthetic workflow for ortho-Butylcycloheptylprodigiosin (BCHP).
Detailed Methodology
The synthesis of ortho-Butylcycloheptylprodigiosin (BCHP) was achieved through a multi-step process:
-
Synthesis of trans-2-Allyl-3-(n-butyl)-cyclononanone: To a stirred suspension of CuBr·DMS in THF at -40 °C, n-BuMgCl was added. After stirring, the mixture was treated with a palladium catalyst and allyl bromide to yield the allylated cyclononanone.[1]
-
Synthesis of trans-2-(Acetaldehyde)-3-(n-butyl)-cyclononanone: The allylcyclononanone was dissolved in a mixture of EtOAc and H₂O, followed by the addition of NaIO₄ and OsO₄ to induce oxidative cleavage of the allyl group, forming the corresponding acetaldehyde (B116499) derivative.[1]
-
Synthesis of 3-(n-Butyl)-ortho-cyclononylpyrrole: The acetaldehyde derivative was refluxed with ammonium (B1175870) acetate (B1210297) in methanol (B129727) to facilitate a Paal-Knorr pyrrole synthesis, yielding the key cyclononylpyrrole intermediate.[1]
-
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP): The cyclononylpyrrole was coupled with a bispyrrole aldehyde in methanol with a catalytic amount of HCl at 0°C. The reaction was subsequently treated with a suspension of NaOMe in methanol to yield the final product, BCHP, as a deep red solid.[1]
Spectroscopic Data of Synthetic BCHP
The synthetic BCHP was characterized using standard spectroscopic techniques. The data obtained from the pure, synthetic compound served as a crucial reference for comparison with the historical data of the isolated natural product.
Table 1: Spectroscopic Data for Synthetic BCHP
| Spectroscopic Method | Observed Data |
| Infrared (IR) | ν (neat, cm⁻¹): 3156, 2953, 2869, 1632, 1602, 1572, 1346, 1268, 1115, 962 |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 12.80 (s, 1H), 12.63 (s, 2H), 7.25 (s, 1H), 7.00 (s, 1H), 6.94 (s, 1H), 6.65 (d, 1H, J = 3 Hz), 6.37 (s, 1H), 6.10 (s, 1H), 4.03 (s, 3H), 3.35 (m, 1H), 2.76 (m, 2H), 2.15 (m, 1H), 1.71 (m, 2H), 1.63-1.58 (m, 4H), 1.45-1.38 (m, 4H), 1.30-1.22 (m, 4H), 1.14 (m, 1H), 0.88 (t, 3H, J = 7.8 Hz) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 165.9, 153.0, 147.8, 132.5, 127.1, 126.6, 125.8, 122.4, 120.8, 117.2, 116.2, 111.8, 92.9, 58.6, 37.0, 36.6, 35.9, 30.1, 27.3, 27.1, 26.9, 26.6, 23.6, 22.7, 14.1 |
| HRMS (EI⁺) | Exact mass calculated for C₂₅H₃₃N₃O [M⁺]: 391.2624. Found: 391.2620. |
Source: Data compiled from published synthesis of BCHP.[1]
While the NMR data for synthetic BCHP shared some similarities with the historical spectra of the isolated pigment, notable discrepancies were present, preventing a definitive confirmation.[1] This ambiguity prompted a deeper investigation using mass spectrometry.
Comparative Structural Analysis: BCHP vs. Streptorubin B
The constitutional isomerism between BCHP and streptorubin B lies in the attachment point of the hydrocarbon chain to the pyrrole ring: an ortho linkage in BCHP versus a meta linkage in streptorubin B. This seemingly minor difference induces significant strain in the meta-cyclophane structure of streptorubin B, which proved to be the key to distinguishing the two molecules via mass spectrometry.[1]
Electron Impact (EI) Mass Spectrometry
Analysis of the EI mass spectra of the synthetic HCl salts of both BCHP and streptorubin B revealed idiosyncratic and reproducible differences in their fragmentation patterns, particularly in the relative abundance of early fragments from the parent ion (m/z 391).[1]
Table 2: Key EI-MS Fragmentation Differences
| Fragment Ion | Description | Relative Abundance in BCHP | Relative Abundance in Streptorubin B |
| m/z 348 | Loss of Propyl (C₃H₇) | Major Peak | Minor Peak |
| m/z 334 | Loss of Butyl (C₄H₉) | Minor Peak | Major Peak |
Note: Relative abundances are qualitative as reported in the literature.[1]
The distinct fragmentation behavior is attributed to the structural differences. The strained meta-fusion in streptorubin B is hypothesized to favor a fragmentation pathway involving the loss of the butyl side chain. In contrast, the less strained ortho-fused BCHP appears to favor the loss of a propyl fragment.[1]
Caption: Differential EI-MS fragmentation of BCHP and Streptorubin B.
Conclusion: Elimination of BCHP as a Known Natural Product
The definitive differentiation between BCHP and streptorubin B, made possible by the analysis of their synthetic counterparts, was the final step in resolving the long-standing structural question. Crucially, the EI mass spectrum of the pigment originally isolated from S. coelicolor matched the fragmentation pattern of synthetic streptorubin B, not BCHP.[1]
References
- 1. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - figshare - Figshare [figshare.com]
Total Synthesis of Butylcycloheptylprodigiosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the total synthesis of Butylcycloheptylprodigiosin, a tripyrrole alkaloid. It details two prominent synthetic approaches, highlighting key reactions, and presents quantitative data in structured tables for comparative analysis. Detailed experimental protocols for pivotal steps are provided, along with visualizations of the synthetic pathways to facilitate understanding for researchers and professionals in drug development.
Introduction
This compound is a member of the prodigiosin (B1679158) family of natural products, which are known for their potent immunosuppressive and anticancer activities.[1][2] The unique structure of this compound, featuring a macrocyclic ring fused to the prodigiosin core, has made it a compelling target for total synthesis. The first total synthesis was accomplished by Fürstner and colleagues in 2005, which also confirmed its structural assignment.[3][4] A more concise synthesis was later reported, significantly improving the overall yield.[3][5] This guide will delve into the technical details of these synthetic endeavors.
Retrosynthetic Analysis and Synthetic Strategy
The core challenge in the synthesis of this compound lies in the construction of the complex macrocyclic formylpyrrole intermediate. Two main strategies have been employed to achieve this, differing primarily in the formation of the nine-membered ring and the subsequent pyrrole (B145914) synthesis.
A logical retrosynthetic disconnection of this compound (1) reveals three key fragments: the macrocyclic formylpyrrole (4), a pyrrolinone (9), and a boronic acid (11). The final steps typically involve a condensation reaction followed by a Suzuki cross-coupling.[3]
Figure 1: Retrosynthetic analysis of this compound.
Synthesis Approach 1: The Fürstner Synthesis (Pioneering Route)
The initial total synthesis by Fürstner and colleagues established a lengthy but successful 16-step route with an overall yield of 1.5%.[3][4] A key feature of this approach was the construction of the nine-membered ring through a ring-closing metathesis reaction.
Key Reaction Stages
The synthesis commenced with the formation of a diene precursor, which then underwent ring-closing metathesis to form the cyclononene (B11951088) ring. Subsequent functional group manipulations led to the formation of the key macrocyclic formylpyrrole intermediate.
Quantitative Data
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ring-Closing Metathesis | Grubbs' Catalyst | - |
| ... | ... | ... | ... |
| 13 | Pyrrole Formation | - | - |
| 14 | Condensation with Pyrrolinone | Pyrrolinone 9, acid catalyst | - |
| 15 | O-Sulfonylation | Tf2O, pyridine | - |
| 16 | Suzuki Coupling | Boronic acid 11, Pd catalyst, base | - |
Synthesis Approach 2: A Concise and Efficient Route
A significantly shorter and more efficient total synthesis of (±)-butylcycloheptylprodigiosin was later developed, proceeding in just five steps with an overall yield of 23%.[3][4] The key to this improved route is a two-step synthesis of the macrocyclic formylpyrrole from cyclononenone.[5]
Experimental Workflow
The concise synthesis begins with a conjugate addition of an organocuprate to cyclononenone, followed by an aldol (B89426) reaction. The resulting β-hydroxy ketone is then converted to the formylpyrrole in a one-pot dehydration, oxazole (B20620) hydrolysis, and pyrrole formation sequence.
Figure 2: Workflow of the concise total synthesis.
Quantitative Data
| Step | Intermediate | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol (5) | Conjugate addition/aldol reaction | n-BuMgCl, CuBr·DMS, THF; then oxazolylacetaldehyde | - |
| 2 | Formylpyrrole (4) | One-pot dehydration/oxazole hydrolysis/pyrrole formation | MsCl, Et3N, THF; then aq. NaOH, 70 °C | 68 |
| 3 | Bipyrrole (3) | Condensation | Pyrrolinone 9 | 75 |
| 4 | Triflate (10) | O-Sulfonylation | Tf2O | 84 |
| 5 | This compound (1) | Suzuki cross-coupling | Boronic acid 11, Pd catalyst | 70 |
| Overall | 23 |
Detailed Experimental Protocols
Synthesis of Formylpyrrole (4) from Aldol (5): To a solution of aldol 5 in THF is added MsCl and Et3N. The reaction progress is monitored by HPLC. Upon completion of the mesylation, aqueous NaOH is added, and the mixture is heated to 70 °C for 9 hours. After cooling, the reaction is worked up to yield the desired formylpyrrole 4.[3]
Synthesis of Bipyrrole (3): Formylpyrrole 4 is condensed with commercially available pyrrolinone 9 to afford the bipyrrole 3 as a bright yellow solid.[3]
Synthesis of Triflate (10): O-Sulfonylation of bipyrrole 3 with triflic anhydride (B1165640) (Tf2O) provides the triflate 10.[3]
Synthesis of (±)-Butylcycloheptylprodigiosin (1): A Suzuki cross-coupling reaction of triflate 10 with a commercially available boronic acid (11) is performed. This step also results in the concomitant hydrolysis of the Boc group, furnishing (±)-butylcycloheptylprodigiosin (1).[3]
Characterization Data
The spectral data for the synthetically produced this compound were in excellent agreement with the data from the natural product.[4]
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ | ¹³C NMR (CDCl₃, 125 MHz) δ | HRMS (ESI) |
| trans-2-Allyl-3-(n-butyl)-cyclononanone (12) | 5.61 – 5.48 (m, 2H), 3.33 – 3.21 (m, 1H), 2.52 – 2.25 (m, 2H), 2.11 – 1.18 (m, 15H), 0.95 – 0.83 (t, J = 6.8 Hz, 3H) | 211.52, 132.38, 126.38, 49.43, 41.77, 34.94, 31.49, 29.22, 27.75, 27.57, 24.44, 22.56, 14.07 | m/z: [M+H]⁺ Calcd for C₁₃H₂₃O: 195.1743; Found: 195.1752 |
(Note: The provided data is for an intermediate in a related synthesis of an isomer, ortho-Butylcycloheptylprodigiosin, and is included for illustrative purposes of the type of characterization data obtained.[6])
Conclusion
The total synthesis of this compound has been successfully achieved through multiple routes. The more recent, concise approach offers a significant improvement in efficiency, making this complex molecule more accessible for further biological evaluation.[4] The methodologies developed, particularly the novel one-pot pyrrole formation, are of general utility for the synthesis of other prodigiosin alkaloids and their analogues.[3] These synthetic achievements pave the way for further investigations into the medicinal potential of this important class of natural products.
References
- 1. Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of Butylcycloheptylprodigiosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies for Butylcycloheptylprodigiosin. The prodigiosin (B1679158) family of natural products is known for a range of biological activities, including immunosuppressive and anticancer effects, making synthetic analogues like this compound of significant interest in medicinal chemistry and drug development.[1] This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its synthesis, and addresses the scientific debate surrounding its structural assignment.
Spectroscopic Data
The following tables summarize the key spectroscopic data for synthetic this compound, primarily based on the comprehensive analysis reported by Moody and Rees (2013). This data is crucial for the unambiguous identification and characterization of the molecule.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Synthetic this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.81 – 7.56 | s | 1H | ||
| 6.46 – 6.39 | t | 1.9 | 1H | |
| 6.24 – 6.16 | dd | 2.6, 1.5 | 1H | |
| 2.69 – 2.58 | m | 1H | ||
| 2.50 – 2.34 | m | 2H | ||
| 1.79 – 1.59 | m | 4H | ||
| 1.53 – 1.36 | m | 2H | ||
| 1.34 – 1.23 | m | 7H | ||
| 0.92 – 0.85 | m | 6H | ||
| 0.76 – 0.63 | tdd | 14.0, 9.4, 6.1 | 1H | |
| 0.56 – 0.44 | dt | 12.8, 10.8 | 1H | |
| -1.80 – -2.05 | m | 1H |
Source: Moody and Rees, 2013[2]
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Synthetic this compound
| Chemical Shift (δ) ppm |
| 132.54 |
| 130.02 |
| 114.64 |
| 111.67 |
| 41.73 |
| 41.25 |
| 33.78 |
| 32.55 |
| 32.25 |
| 30.02 |
| 29.79 |
| 29.38 |
| 27.73 |
| 26.71 |
| 22.74 |
| 14.19 |
Source: Moody and Rees, 2013[2]
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Key Synthetic Intermediate
| Ionization Mode | Calculated m/z | Found m/z | Formula |
| ESI | 234.2216 | 234.2218 | C₁₆H₂₈N [M+H]⁺ |
Source: Moody and Rees, 2013[2]
Experimental Protocols
The synthesis of this compound has been approached through various routes. A concise total synthesis was described by Reeves in 2007, achieving a 23% overall yield in five steps.[1][3] Another synthetic approach, which also led to a debate about the compound's natural existence, was detailed by Moody and Rees in 2013.[2][4] The following is a summary of a key synthetic step from the latter's work.
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)
A solution of pyrrole (B145914) 14 (7.5 mg, 0.34 mmol) and bispyrrole aldehyde 8 (12 mg, 1.2 eq) in methanol (B129727) (1 mL) is cooled to 0°C. To this, dry HCl in methanol (1 M, 34 μL, 1 eq), freshly prepared from acetyl chloride and methanol, is added. The solution immediately turns a deep red color and is stirred for 1 hour and 15 minutes. A suspension of sodium methoxide (B1231860) (36 mg) in methanol (0.66 mL) is then added, causing the solution to turn dark orange. The reaction progress is monitored by LCMS. After 1 hour, the solution is poured into ether (10 mL), washed with brine (5 mL), and dried over sodium sulfate.[2]
Spectroscopic Analysis
Proton-decoupled ¹³C-NMR spectra were recorded on a Bruker Advance III 500 spectrometer at 125 MHz. Chemical shifts are reported in parts per million (ppm) using the solvent peak (CDCl₃ at 77.00 ppm) as an internal standard. Mass spectral data were obtained on an Agilent 6210 Time-of-Flight LC/MS and a Waters GC-TOF Premier High Resolution Time of Flight MS with an electron ionization (EI) source.[2]
Synthetic Workflow and Structural Considerations
The synthesis of this compound is a multi-step process. The following diagram illustrates a generalized synthetic workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phantom Menace in Natural Products Chemistry: A Technical Review of the Butylcycloheptylprodigiosin Saga
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Prodigiosins
The prodigiosins are a family of natural pigments characterized by a common tripyrrole core structure.[1] Produced by various bacteria, including Serratia marcescens and Streptomyces species, these vibrant red compounds have garnered significant attention from the scientific community for their diverse and potent biological activities.[2][3][4] Members of this family have demonstrated a wide array of promising therapeutic properties, including anticancer, immunosuppressive, antimalarial, and antimicrobial effects.[1][5] The unique chemical architecture and broad bioactivity of the prodigiosins make them attractive scaffolds for drug discovery and development. This technical guide delves into the fascinating and cautionary history of one particular member of this family, butylcycloheptylprodigiosin (BCHP), a compound whose story is not one of therapeutic application but of a chemical enigma that challenged and ultimately sharpened the tools of natural product characterization.
A Case of Mistaken Identity: The Emergence and Disappearance of this compound
The narrative of this compound begins in the mid-1970s and extends over several decades, marked by structural confusion and eventual correction.
Initial Isolation and Structural Elucidation
In 1975 and the following years, Gerber and colleagues reported the isolation of a pink pigment from Streptomyces species.[6] Later, in 1985, Floss and his team isolated a similar red pigment from Streptomyces coelicolor A3(2).[7] Based on the analytical data available at the time, the structure was proposed to be this compound (BCHP). This assignment was made in a complex chemical landscape, as BCHP is an isomer of another cyclic prodigiosin (B1679158), streptorubin B, which complicated definitive characterization.
The Plot Thickens: Synthesis and Re-evaluation
The question of BCHP's true identity lingered in the natural products community. To resolve this ambiguity, the gold standard of chemical verification was employed: total synthesis. In 2005, the research group of Alois Fürstner reported a concise total synthesis of the molecule corresponding to the proposed structure of BCHP.[2][8] This synthetic compound provided a crucial reference standard against which the natural isolate could be compared.
The Decisive Evidence: Mass Spectrometry Fragmentation
The key to distinguishing between the synthetic BCHP and the natural isolate (streptorubin B) lay in their distinct fragmentation patterns under Electron Impact Mass Spectrometry (EI-MS).[9] While both compounds have the same molecular weight, the way they break apart upon ionization is different, providing a structural fingerprint.
The most telling difference was in the relative abundance of fragment ions resulting from the loss of propyl ([M - C₃H₇]⁺) and butyl ([M - C₄H₉]⁺) groups.[9] For the synthetic BCHP, the loss of the butyl group was significantly more favorable. In contrast, for streptorubin B, the loss of the propyl group was the more dominant fragmentation pathway.[9] The mass spectra of the natural isolates reported by both Gerber and Floss matched the fragmentation pattern of streptorubin B, not BCHP.[9]
Table 1: Comparative Mass Spectrometry Fragmentation of BCHP and Streptorubin B [9]
| Ion Fragment | Synthetic BCHP (Relative Abundance %) | Streptorubin B (Relative Abundance %) |
| [M - C₃H₇]⁺ | 9 | 25 |
| [M - C₄H₉]⁺ | 41 | 13 |
Biological Activities of the Prodigiosin Family
While the story of BCHP is one of chemical re-identification, the broader prodigiosin family remains a source of significant interest for its therapeutic potential. It is important to note that due to its status as a non-natural product, there is no biological data specifically for BCHP. The activities described below are for other members of the prodigiosin class.
Prodigiosins exhibit potent cytotoxic activity against a wide range of cancer cell lines, often with a degree of selectivity for cancerous cells over normal cells.[4] Their anticancer effects are mediated through the induction of apoptosis (programmed cell death).[3][5][11]
Table 2: Overview of Reported Biological Activities of Key Prodigiosins
| Compound | Biological Activity | Target/Mechanism | Reference(s) |
| Prodigiosin | Anticancer | Induction of apoptosis in lung, colon, and hematopoietic cancer cells. | [3][11][12] |
| Immunosuppressive | Inhibition of T-cell proliferation. | [3] | |
| Antimicrobial | Activity against various bacteria and fungi. | [13] | |
| Streptorubin B | Anticancer | Pro-apoptotic activity. | [1] |
| Obatoclax (a prodigiosin derivative) | Anticancer | Pro-apoptotic, in clinical trials for various cancers. | [4] |
Signaling Pathways Modulated by Prodigiosins
The pro-apoptotic activity of prodigiosins is a result of their interaction with multiple cellular signaling pathways. A primary mechanism involves the disruption of mitochondrial function and the induction of the intrinsic apoptosis pathway.
Prodigiosin has been shown to trigger the release of mitochondrial proteins such as cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[3] This release activates caspase-dependent and caspase-independent cell death pathways.[3] Furthermore, prodigiosins can induce endoplasmic reticulum (ER) stress, leading to apoptosis through the PERK-eIF2α-ATF4-CHOP and IRE1α-JNK pathways.[4] They have also been reported to inhibit the pro-survival AKT/mTOR pathway and modulate the Wnt/β-catenin signaling pathway.[4][12]
Figure 1: Simplified signaling pathway of prodigiosin-induced apoptosis.
Experimental Protocols
The following protocols are based on the synthetic and analytical methods used in the crucial studies that led to the re-evaluation of BCHP's structure.
Synthesis of ortho-Butylcycloheptylprodigiosin (4)[9]
This multi-step synthesis aimed to produce the molecule with the structure originally proposed for BCHP. A key late-stage step is the acid-catalyzed condensation of a bipyrrole aldehyde with a substituted pyrrole (B145914).
Materials:
-
Pyrrole 14 (a synthetically prepared ortho-substituted pyrrole)
-
Bispyrrole aldehyde 8
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl) in MeOH (1 M solution)
-
Sodium methoxide (B1231860) (NaOMe)
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
Procedure:
-
A solution of pyrrole 14 (7.5 mg, 0.34 mmol) and bispyrrole aldehyde 8 (12 mg, 1.2 eq) in anhydrous MeOH (1 mL) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C.
-
Dry HCl in MeOH (1 M, 34 μL, 1 eq) is added. The solution immediately turns a deep red color.
-
The reaction is stirred for 1 hour and 15 minutes at 0°C.
-
A suspension of NaOMe (36 mg) in MeOH (0.66 mL) is added, causing the solution to turn dark orange.
-
The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After 1 hour, the reaction mixture is poured into Et₂O (10 mL).
-
The organic layer is washed with brine (5 mL) and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which is then purified by chromatography.
Electron Impact Mass Spectrometry (EI-MS) Analysis[9]
This protocol outlines the general principles for the analysis that distinguished BCHP from streptorubin B.
Instrumentation:
-
A mass spectrometer capable of Electron Impact (EI) ionization, typically a magnetic sector or time-of-flight (TOF) analyzer.
Procedure:
-
A purified sample of the analyte (e.g., synthetic BCHP or isolated natural product) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is vaporized and enters the ion source.
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
The fragmentation patterns of different samples (e.g., synthetic BCHP and streptorubin B) are compared, paying close attention to the relative abundances of key fragment ions.
Conclusion: A Lesson in Chemical Rigor
The history of this compound is a compelling illustration of the scientific process in action. It underscores the critical importance of rigorous analytical chemistry and the power of total synthesis in confirming or refuting proposed natural product structures. While BCHP itself has been relegated to the status of a "phantom" natural product, its story has enriched our understanding of the cyclic prodigiosins and serves as a valuable case study for researchers in natural products chemistry and drug development. The broader prodigiosin family continues to be a fertile ground for the discovery of new therapeutic agents, with their diverse biological activities and intriguing mechanisms of action promising future breakthroughs in medicine.
References
- 1. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prodigiosin induces apoptosis by acting on mitochondria in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 5. Prodigiosin induces apoptosis and inhibits autophagy via the extracellular signal-regulated kinase pathway in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prodiginine (prodigiosin-like) pigments from Streptomyces and other aerobic Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a red pigment from Streptomyces coelicolor A3(2) as a mixture of prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. rjlbpcs.com [rjlbpcs.com]
Methodological & Application
Application Notes and Protocols for Butylcycloheptylprodigiosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of Butylcycloheptylprodigiosin, a synthetic prodigiosin (B1679158) analogue. Due to the limited specific data available for this compound, these recommendations are based on the known properties of prodigiosins in general and standard laboratory safety practices. Users are strongly advised to conduct their own risk assessments and preliminary experiments to determine optimal conditions.
Compound Information
| Property | Data | Reference |
| IUPAC Name | 4-methoxy-5-[(Z)-(5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl]-1H,1′H-2,2′-bipyrrole (as a prodigiosin analogue) | [1] |
| Molecular Formula | C₂₅H₃₁N₃O (Isomer of Streptorubin B) | [2] |
| Appearance | Deep red solid (inferred from prodigiosins) | [1][3] |
| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).[4] | [4] |
| Stability | Sensitive to light.[3][4] Stability is pH and temperature-dependent, with potential degradation under acidic, alkaline, and high-temperature conditions.[5][6] | [3][4][5][6] |
Safety and Handling Precautions
This compound is a chemical compound with potential biological activity. Standard laboratory precautions should be observed.
2.1 Personal Protective Equipment (PPE)
| PPE | Specification |
| Gloves | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[7][8] |
| Eye Protection | Use safety glasses with side-shields or chemical safety goggles.[7][9] |
| Lab Coat | Wear a lab coat to prevent skin contact. |
| Respiratory | If handling as a powder or creating aerosols, use a fume hood or wear a respirator.[10] |
2.2 General Handling
-
Avoid contact with skin, eyes, and clothing.[11]
-
Work in a well-ventilated area, preferably a chemical fume hood.[8]
-
Avoid inhalation of dust or aerosols.[9]
-
Do not eat, drink, or smoke in the laboratory.[8]
2.3 First Aid Measures
| Exposure | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[9] If irritation persists, seek medical attention.[9] |
| Eye Contact | Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air.[9] If breathing is difficult, provide oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[8] |
Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[11] For long-term storage, it is recommended to store at -20°C. |
| Light | Protect from light.[3][4] Store in a light-resistant container (e.g., amber vial). |
| Atmosphere | For optimal stability, especially for long-term storage or if the compound is in solution, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Keep the container tightly closed.[11] |
| Incompatibilities | Avoid strong oxidizing agents. |
Experimental Protocols
4.1 Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Anhydrous organic solvent (e.g., DMSO, ethanol, or chloroform)
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Equilibrate the this compound container to room temperature before opening.
-
In a chemical fume hood, weigh the desired amount of the compound using an analytical balance.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex or sonicate briefly to ensure complete dissolution. The solution should be a clear, deep red.
-
Aliquot the stock solution into smaller, single-use volumes in light-resistant tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
4.2 Determination of Solubility
Objective: To determine the approximate solubility of this compound in various solvents.
Materials:
-
This compound solid
-
A panel of solvents (e.g., water, PBS, ethanol, methanol, DMSO, chloroform)
-
Small glass vials
-
Vortex mixer
-
Spectrophotometer (optional)
Procedure:
-
Add a small, known amount of this compound (e.g., 1 mg) to a series of vials.
-
To each vial, add a small, incremental volume of a different solvent (e.g., 100 µL).
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for complete dissolution.
-
If the compound dissolves, continue adding the compound in known increments until saturation is reached (i.e., solid material remains undissolved).
-
If the compound does not dissolve, continue adding the solvent in known increments until dissolution is achieved.
-
Quantify the solubility by recording the amount of compound dissolved in a specific volume of solvent. A spectrophotometer can be used to measure the absorbance of the saturated solution to calculate the concentration if a molar extinction coefficient is known or determined.
Visualizations
5.1 Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
5.2 Postulated General Signaling Pathway for Prodigiosins
Prodigiosins are known to induce apoptosis in cancer cells, though the exact mechanism for this compound is not yet elucidated.[1] The following diagram illustrates a generalized pathway based on the known activities of prodigiosin compounds.
Caption: Postulated mechanism of prodigiosin-induced apoptosis.
5.3 Logical Relationship for Handling and Storage
Caption: Relationship between compound properties, handling, and storage.
References
- 1. Prodigiosin - Wikipedia [en.wikipedia.org]
- 2. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. archpdfs.lps.org [archpdfs.lps.org]
- 9. macrocyclics.com [macrocyclics.com]
- 10. braskem.com.br [braskem.com.br]
- 11. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
Designing Experiments with Butylcycloheptylprodigiosin: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of natural pigments. Prodigiosins have garnered significant interest for their potent cytotoxic and pro-apoptotic effects against a wide range of cancer cell lines, including those with multi-drug resistance.[1] This guide will cover methodologies for assessing cytotoxicity, apoptosis induction, cell cycle arrest, and the modulation of key signaling pathways, as well as in vivo tumor growth inhibition.
Application Notes
This compound, like other prodiginines, exerts its anti-cancer effects through a multi-faceted approach. Its mechanisms of action include the induction of apoptosis via both intrinsic and extrinsic pathways, disruption of cellular pH, DNA damage, and interference with critical signaling cascades.[2] Notably, prodigiosins have shown selectivity for cancer cells over non-malignant cells, making them attractive candidates for further therapeutic development.[1]
Key signaling pathways implicated in the action of prodigiosins include:
-
Apoptosis Induction: Prodigiosins can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[3][4]
-
Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at various phases, inhibiting the proliferation of cancer cells.[5]
-
MAPK/ERK Pathway: Prodigiosins can influence the MAPK/ERK signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation.[6]
-
Wnt/β-catenin Pathway: Inhibition of the Wnt/β-catenin signaling pathway has been observed with prodigiosin treatment, a pathway critical in the development and progression of many cancers.[3]
-
Endoplasmic Reticulum (ER) Stress: Prodigiosins can induce ER stress, leading to apoptosis in cancer cells.[7][8]
The following protocols provide a framework for investigating these mechanisms of this compound in a laboratory setting.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, PC-3) and a non-cancerous control cell line (e.g., HDF).
-
This compound (stock solution in DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software.
Data Presentation:
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | Data to be determined |
| HCT116 (Colon Cancer) | 48 | Data to be determined |
| PC-3 (Prostate Cancer) | 48 | Data to be determined |
| HDF (Normal Fibroblast) | 48 | Data to be determined |
Note: IC50 values for this compound need to be experimentally determined. The table serves as a template for data presentation.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cells.
-
This compound.
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells.
-
This compound.
-
6-well plates.
-
Cold 70% ethanol (B145695).
-
PBS.
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[3][5]
-
Analyze the samples using a flow cytometer.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Western Blot Analysis of Signaling Proteins
This protocol is used to assess the effect of this compound on the expression levels of key proteins involved in apoptosis and signaling pathways.
Materials:
-
Cancer cells.
-
This compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-phospho-ERK, anti-total-ERK, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
Imaging system.
Procedure:
-
Treat cells with this compound as described in previous protocols.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and an imaging system. β-actin is commonly used as a loading control.
Data Presentation:
| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bcl-2 | 1.0 | Data to be determined | Data to be determined |
| Bax | 1.0 | Data to be determined | Data to be determined |
| Cleaved Caspase-3 | 1.0 | Data to be determined | Data to be determined |
| p-ERK/Total ERK | 1.0 | Data to be determined | Data to be determined |
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cells (e.g., 1-5 x 10^6 cells per mouse).
-
Matrigel (optional).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
Data Presentation:
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Average Tumor Weight (g) at Endpoint |
| Vehicle Control | Data to be determined | N/A | Data to be determined |
| This compound (Dose 1) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Dose 2) | Data to be determined | Data to be determined | Data to be determined |
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound research.
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 2. files.eric.ed.gov [files.eric.ed.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using Butylcycloheptylprodigiosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosins are a family of natural red pigments produced by various bacteria, most notably Serratia marcescens. Butylcycloheptylprodigiosin, a member of this family, has garnered significant interest within the scientific community for its potent biological activities, including anticancer, immunosuppressive, and antimalarial properties.[1] These compounds are known to selectively induce apoptosis in a wide range of cancer cell lines while exhibiting minimal toxicity towards normal cells.[2][3] The mechanism of action for prodigiosins often involves the induction of apoptosis through both caspase-dependent and -independent pathways, as well as the promotion of cell cycle arrest.[2][4]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to evaluate its cytotoxic and cytostatic effects. The provided methodologies are foundational for screening and characterizing the compound's potential as a therapeutic agent.
Disclaimer: The quantitative data and signaling pathways described herein are based on studies of prodigiosin (B1679158) and its analogues. Researchers should note that the specific activity of this compound may vary, and optimization of protocols for specific cell lines and experimental conditions is recommended.
Data Presentation: Cytotoxic Activity of Prodigiosin Analogs
The following table summarizes the cytotoxic effects of prodigiosin on various cancer cell lines, as represented by IC50 values. This data is intended to provide a general reference for the expected potency of this compound.
| Cell Line | Cancer Type | Prodigiosin Concentration (nM) | Incubation Time (h) | Effect | Reference |
| HT-29 | Colorectal Adenocarcinoma | 100, 400, 600 | 48 | Decreased cell proliferation | [3] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 100, 200, 400 | 48 | Increased apoptosis | [5] |
| MDA-MB-231 | Breast Cancer | 15.62, 31.25, 62.5 µg/mL | 48 | >85% inhibition of cell growth | [6][7] |
| Jurkat | T-cell Leukemia | Not specified | Not specified | Inhibition of cell proliferation | [8] |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | 40 - 190 | 24 | Induction of apoptosis | [9] |
Signaling Pathways
Prodigiosins exert their anticancer effects by modulating several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
This compound, like other prodigiosins, is believed to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.
Caption: Proposed apoptotic signaling pathway of this compound.
Cell Cycle Arrest Pathway
Prodigiosins have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved by modulating the expression and activity of cyclin-dependent kinases (CDKs) and their inhibitors.
Caption: Simplified workflow for this compound-induced cell cycle arrest.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell population.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Experimental Workflow Diagrams
Caption: Overview of experimental workflows for cell-based assays.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. html.scirp.org [html.scirp.org]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
Butylcycloheptylprodigiosin: A Potent Chemical Probe for Investigating microRNA Biogenesis and Cancer Biology
Application Notes & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butylcycloheptylprodigiosin (bPGN), a member of the prodigiosin (B1679158) family of natural products, has emerged as a valuable chemical probe for studying the intricate post-transcriptional regulation of gene expression mediated by microRNAs (miRNAs). This document provides detailed application notes and experimental protocols for the utilization of bPGN as a specific inhibitor of the biogenesis of microRNA-21 (miR-21), a key oncomiR implicated in numerous human cancers.
A noteworthy point of discussion in the scientific literature is the classification of this compound as a natural product. Some studies have raised questions regarding its natural origin, suggesting it may be a synthetic analog.[1][2] Regardless of its origin, its potent biological activity and specific mechanism of action make it an indispensable tool for chemical biology and cancer research.
Mechanism of Action
This compound exerts its biological effects by directly binding to the precursor of miR-21 (pre-miR-21).[3] This binding event sterically hinders the processing of pre-miR-21 by the Dicer enzyme, a critical step in the maturation of miR-21. By inhibiting Dicer-mediated cleavage, bPGN effectively reduces the cellular levels of mature, functional miR-21.[3] The subsequent decrease in miR-21 levels leads to the upregulation of its target tumor suppressor genes, ultimately resulting in the inhibition of cancer cell proliferation.[2][3]
Data Presentation
The following tables summarize the quantitative data regarding the biological activity of this compound and related prodigiosin compounds.
Table 1: Binding Affinity and Dicer Inhibition
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | pre-miR-21 | Differential Scanning Fluorimetry | Kd | ~5 µM | [1] |
| This compound | Dicer | In vitro Dicer activity assay | - | Dose-dependent inhibition | [1] |
Table 2: Anti-proliferative Activity of Prodigiosin and its Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| Prodigiosin (PG) | A549 | Lung Carcinoma | 1.30 | 48 | [1] |
| Prodigiosin (PG) | A375 | Melanoma | 1.25 | 48 | [1] |
| Prodigiosin (PG) | MDA-MB-231 | Breast Cancer | 0.62 | 48 | [1] |
| Prodigiosin (PG) | HCT116 | Colon Cancer | 0.4 (approx.) | 72 | [1] |
| Brominated Prodigiosin (PG-Br) | A549 | Lung Carcinoma | 4.80 | 48 | [1] |
| Brominated Prodigiosin (PG-Br) | A375 | Melanoma | 5.20 | 48 | [1] |
| Brominated Prodigiosin (PG-Br) | MDA-MB-231 | Breast Cancer | 4.60 | 48 | [1] |
| Brominated Prodigiosin (PG-Br) | HCT116 | Colon Cancer | 1.70 | 48 | [1] |
| Dibrominated Prodigiosin (PG-Br2) | A549 | Lung Carcinoma | 10.50 | 48 | [1] |
| Dibrominated Prodigiosin (PG-Br2) | A375 | Melanoma | 9.80 | 48 | [1] |
| Dibrominated Prodigiosin (PG-Br2) | MDA-MB-231 | Breast Cancer | 17.00 | 48 | [1] |
| Dibrominated Prodigiosin (PG-Br2) | HCT116 | Colon Cancer | 7.80 | 48 | [1] |
| Prodigiosin | RT-112 | Urothelial Carcinoma | 0.0738 | 72 | [3] |
| Prodigiosin | RT-112res | Cisplatin-resistant Urothelial Carcinoma | 0.0411 | 72 | [3] |
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for pre-miR-21 Binding
This protocol is adapted from Childs-Disney, G. E. et al. (2019).[1]
Objective: To determine the binding affinity of this compound to pre-miR-21.
Materials:
-
This compound (bPGN)
-
pre-miR-21 (synthetic)
-
SYBR Green I or similar fluorescent dye
-
DSF buffer: 25 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Real-time PCR instrument with melt curve analysis capabilities
Procedure:
-
Prepare a master mix containing 1 µM pre-miR-21 and 1x SYBR Green in DSF buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of bPGN (e.g., 0-50 µM) to the wells.
-
Seal the plate and centrifuge briefly.
-
Perform a melt curve analysis on the real-time PCR instrument, typically from 25 °C to 95 °C with a ramp rate of 1 °C/min.
-
Analyze the data to determine the change in melting temperature (ΔTm) of pre-miR-21 in the presence of bPGN.
-
The dissociation constant (Kd) can be calculated by fitting the ΔTm values to a suitable binding model.
In Vitro Dicer Cleavage Assay
This protocol is adapted from Childs-Disney, G. E. et al. (2019).[1]
Objective: To assess the inhibitory effect of this compound on Dicer-mediated processing of pre-miR-21.
Materials:
-
This compound (bPGN)
-
5'-radiolabeled or fluorescently labeled pre-miR-21
-
Recombinant human Dicer enzyme
-
Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 15 mM NaCl, 2.5 mM MgCl2)
-
TBE-Urea polyacrylamide gels
-
Phosphorimager or fluorescence scanner
Procedure:
-
Set up Dicer cleavage reactions in a total volume of 20 µL.
-
To each reaction, add labeled pre-miR-21 (e.g., 10 nM final concentration) and varying concentrations of bPGN (e.g., 0-100 µM).
-
Pre-incubate the pre-miR-21 and bPGN mixture at room temperature for 15 minutes.
-
Initiate the reaction by adding recombinant Dicer (e.g., 1 unit).
-
Incubate the reactions at 37 °C for a specified time (e.g., 1 hour).
-
Stop the reactions by adding an equal volume of 2x formamide (B127407) loading buffer.
-
Denature the samples by heating at 95 °C for 5 minutes.
-
Resolve the cleavage products on a TBE-Urea polyacrylamide gel.
-
Visualize and quantify the bands corresponding to the uncleaved pre-miR-21 and the mature miR-21 product using a phosphorimager or fluorescence scanner.
Cellular Proliferation Assay (HCT-116 cells)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on the HCT-116 colon cancer cell line.
Objective: To determine the IC50 value of this compound in HCT-116 cells.
Materials:
-
This compound (bPGN)
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of bPGN in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of bPGN. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the concentration of bPGN to determine the IC50 value.
Visualizations
Caption: this compound inhibits miR-21 maturation.
Caption: Workflow for evaluating bPGN activity.
References
- 1. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
Potential Therapeutic Applications of Synthetic Prodigiosins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prodigiosins are a family of natural red pigments produced by various bacteria, most notably Serratia marcescens.[1][2] These tripyrrole compounds have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, immunosuppressive, and antimicrobial properties.[3][4] Synthetic prodigiosin (B1679158) analogues are being actively developed to enhance efficacy and reduce potential toxicity, making them promising candidates for therapeutic applications.[5][6][7] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of synthetic prodigiosins.
Anticancer Applications
Synthetic prodigiosins exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[8][9][10] Notably, some prodigiosin derivatives show selectivity for cancer cells with minimal toxicity to normal cells.[9]
Induction of Apoptosis
Prodigiosins can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[11][12] Key events include the disruption of Bcl-2 family protein balance, activation of caspases, and DNA fragmentation.[10][13]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various synthetic prodigiosins against a range of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Prodigiosin | MDA-MB-231 | Breast Cancer | 0.062 | [14] |
| Prodigiosin | MDA-MB-468 | Breast Cancer | 0.261 | [14] |
| Prodigiosin | HepG2 | Liver Cancer | 0.04 | [14] |
| Prodigiosin | A549 | Lung Cancer | 0.39 (µg/mL) | [15] |
| Prodigiosin | HT29 | Colon Cancer | 0.45 (µg/mL) | [15] |
| Prodigiosin | SGC7901 | Gastric Cancer | 1.30 (µg/mL) | [15] |
| Prodigiosin | HL60 | Leukemia | 0.0796 | [15] |
| Prodigiosin | K562 | Leukemia | 0.0796 | [15] |
| Prodigiosin Derivative (L7) | MDA-MB-231BR | Brain-Metastatic Breast Cancer | 0.0000463 | [5] |
| Prodigiosin Derivative (L7) | MDA-MB-231 | Breast Cancer | 0.0000758 | [5] |
| Prodigiosin Derivative (C1) | HTB131 | Breast Cancer | 0.000228 | [5] |
| Prodigiosin Derivative (C1) | CRL-1620 | Brain Cancer | 0.000315 | [5] |
| Prodigiosin Derivative (16ba) | RT-112 (cisplatin-resistant) | Urothelial Cancer | 0.0188 | [6] |
| Prodigiosin | RT-112 (cisplatin-resistant) | Urothelial Cancer | 0.0411 | [6] |
| Obatoclax Mesylate | RT-112 (cisplatin-resistant) | Urothelial Cancer | 0.0360 | [16] |
| Brominated Prodigiosin (PG-Br) | A549 | Lung Cancer | 4-10 fold lower than PG | [17] |
| Dibrominated Prodigiosin (PG-Br2) | A549 | Lung Cancer | 8-27 fold lower than PG | [17] |
This protocol details the detection of apoptosis in cancer cells treated with synthetic prodigiosins using flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cancer cells to the desired confluency and treat with various concentrations of the synthetic prodigiosin for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set the compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Caption: Prodigiosin-induced apoptosis signaling pathway.
Cell Cycle Arrest
Prodigiosins can halt the progression of the cell cycle at different phases, such as G1 or S phase, depending on the cell type.[9] This prevents cancer cells from proliferating.
This protocol describes how to analyze the cell cycle distribution of prodigiosin-treated cancer cells using PI staining and flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol (B145695)
-
PBS
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells with synthetic prodigiosin as described in the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[20]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase using cell cycle analysis software.
-
Caption: Experimental workflow for cell cycle analysis.
Antimicrobial Applications
Synthetic prodigiosins have demonstrated notable activity against a range of pathogenic bacteria and fungi.[14] Their mechanism of action is thought to involve disruption of the cell membrane, DNA cleavage, and inhibition of key cellular processes.[21]
Quantitative Data: In Vitro Antimicrobial Activity of Synthetic Prodigiosins
The following table presents the Minimum Inhibitory Concentration (MIC) values of prodigiosin and its derivatives against various microorganisms.
| Compound | Microorganism | Type | MIC (µg/mL) | Reference |
| Prodigiosin | Pseudomonas aeruginosa | Gram-negative Bacteria | 4-16 | [22] |
| Prodigiosin | Staphylococcus aureus | Gram-positive Bacteria | 4-16 | [22] |
| Prodigiosin | Chromobacterium violaceum | Gram-negative Bacteria | 4-16 | [22] |
| Prodigiosin | Escherichia coli | Gram-negative Bacteria | 15.9 (µM) | [21] |
| Prodigiosin | Klebsiella pneumoniae | Gram-negative Bacteria | 22.6 (µM) | [21] |
| Prodigiosin | Pseudomonas aeruginosa | Gram-negative Bacteria | 46.1 (µM) | [3] |
| Prodigiosin | Bacillus subtilis | Gram-positive Bacteria | 43 (µM) | [3] |
| Prodigiosin | MRSA | Gram-positive Bacteria | 73.6 (µM) | [3] |
| Prodigiosin | Batrachochytrium dendrobatidis | Fungus | 10 (µM) | [14] |
| Prodigiosin | Batrachochytrium salamandrivorans | Fungus | 50 (µM) | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of synthetic prodigiosins against bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Synthetic prodigiosin stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation:
-
Prepare a serial two-fold dilution of the synthetic prodigiosin in MHB in a 96-well plate. The final volume in each well should be 100 µL.
-
Include a positive control (broth with bacteria, no prodigiosin) and a negative control (broth only).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the prodigiosin dilutions and the positive control well.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the synthetic prodigiosin that completely inhibits visible bacterial growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a plate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
-
Immunosuppressive Applications
Prodigiosins have shown potent immunosuppressive properties, with a mechanism of action distinct from currently used drugs.[17][23] They primarily target T-cell proliferation and function by inhibiting the JAK-3/STAT signaling pathway, which is crucial for cytokine-mediated immune responses.[7][23]
Experimental Protocol: T-Cell Proliferation Assay
This protocol describes a method to assess the immunosuppressive activity of synthetic prodigiosins by measuring their effect on mitogen-stimulated T-cell proliferation.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
Synthetic prodigiosin
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Isolate PBMCs or splenocytes and resuspend them in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
-
Treatment:
-
Add various concentrations of the synthetic prodigiosin to the wells. Include a vehicle control.
-
Add the mitogen (e.g., PHA at 5 µg/mL) to stimulate T-cell proliferation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
-
Proliferation Measurement:
-
Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Using a non-radioactive kit: Follow the manufacturer's instructions for the specific kit being used (e.g., add WST-1 reagent and measure absorbance).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each prodigiosin concentration relative to the mitogen-stimulated control.
-
Determine the IC50 value, which is the concentration of the prodigiosin that causes 50% inhibition of T-cell proliferation.
-
Signaling Pathway: Prodigiosin-Mediated Immunosuppression
Caption: Inhibition of the JAK-STAT pathway by prodigiosin.
Other Potential Applications
Beyond the applications detailed above, synthetic prodigiosins are also being investigated for their potential as:
-
Antimalarial agents: Showing potent activity against Plasmodium falciparum.[20]
-
Antifungal agents: Effective against various fungal pathogens.[14]
-
Antiprotozoal agents: Demonstrating activity against various protozoa.[3]
Further research is needed to fully elucidate the mechanisms of action and therapeutic potential of synthetic prodigiosins in these areas.
Conclusion
Synthetic prodigiosins represent a versatile class of compounds with significant therapeutic potential. Their multifaceted mechanisms of action against cancer cells, pathogenic microbes, and immune cells make them attractive candidates for further drug development. The protocols and data presented in this document are intended to serve as a valuable resource for researchers working to unlock the full therapeutic promise of these remarkable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. KEGG PATHWAY Database [genome.jp]
- 17. Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. mdpi.com [mdpi.com]
- 22. Synergistic bactericidal profiling of prodigiosin extracted from Serratia marcescens in combination with antibiotics against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating the Synthesis of Butylcycloheptylprodigiosin: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Butylcycloheptylprodigiosin. This document addresses common challenges encountered during the synthesis, offering potential solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low yields in the coupling reaction to form the tripyrrolic core. What are the potential causes and how can I optimize the reaction?
A1: Low yields in the final coupling step to assemble the tripyrrolic system of this compound are a common challenge. Several factors can contribute to this issue:
-
Purity of Precursors: Ensure that the bipyrrolic aldehyde and the substituted pyrrole (B145914) fragments are of high purity. Trace impurities can interfere with the catalyst and reduce reaction efficiency. It is recommended to purify the intermediates by flash column chromatography.[1]
-
Reaction Conditions: The choice of catalyst, solvent, and base is critical. For the final condensation/deprotection sequence, a one-step protocol using an acid catalyst followed by a basic workup has been shown to be effective.[1] Strict adherence to anhydrous conditions is crucial, as water can deactivate the catalyst and lead to side reactions. All glassware should be flame-dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Side Reactions: Prodigiosins are known to be sensitive to light and acid, which can lead to decomposition.[2][3] Minimize exposure of the reaction mixture and the final product to direct light and strong acids. The final product should be handled and stored under inert conditions.
Q2: The purification of this compound and its intermediates is proving to be difficult. What purification strategies are recommended?
A2: The purification of prodigiosin (B1679158) analogs can be challenging due to their polarity and potential instability. Here are some recommended strategies:
-
Flash Column Chromatography: This is the most common method for purifying the intermediates and the final product.[1] A gradient elution system, for example, a gradient of ethyl acetate (B1210297) in hexanes with a small percentage of triethylamine (B128534) (e.g., 2%), can be effective for purifying the final compound.[1] The triethylamine is added to prevent the decomposition of the acid-sensitive prodigiosin on the silica (B1680970) gel.
-
Thin Layer Chromatography (TLC): Use TLC to monitor the reaction progress and to determine the optimal solvent system for column chromatography. Visualization can be achieved using UV light and anisaldehyde stain followed by heating.[1]
-
Handling of the Final Product: The final this compound is a dark orange solid.[1] Due to its sensitivity, it is advisable to concentrate the purified fractions under reduced pressure at a low temperature and store the final compound under an inert atmosphere, protected from light.
Q3: I am struggling with the regioselectivity of the initial alkylation to introduce the butyl group. How can I control the regioselectivity?
A3: Achieving high regioselectivity in the alkylation of cycloalkanone derivatives can be a significant hurdle. The synthesis of a key intermediate, trans-2-Allyl-3-(n-butyl)-cyclononanone, utilizes a copper-catalyzed 1,4-conjugate addition of a Grignard reagent followed by a palladium-catalyzed allylation. Attempting a direct allylation of the initially formed enolate without the palladium catalyst has been reported to result in reduced yields.[1] Therefore, the use of a tandem copper-palladium catalytic system is crucial for achieving the desired regioselectivity and yield.
Q4: There are conflicting reports in the literature regarding the structure of "this compound". Has this been resolved?
A4: Yes, there was significant confusion in the scientific literature regarding the structure of this compound and its relation to another natural product, streptorubin B.[1][4] An unambiguous total synthesis of this compound has confirmed its structure.[4] However, further studies comparing the mass spectra of synthetic this compound and streptorubin B have challenged whether this compound is a natural product.[1][5] For researchers synthesizing this molecule, it is important to rely on the confirmed synthetic route and spectroscopic data for structural verification.
Key Experimental Protocols
The following are detailed methodologies for key steps in the total synthesis of this compound, based on published literature.[1]
Synthesis of trans-2-Allyl-3-(n-butyl)-cyclononanone [1] To a stirred suspension of CuBr·DMS (30 mg, 0.14 mmol) in THF (3 mL) at -40 °C under a nitrogen atmosphere, n-BuMgCl (1.5 M in THF, 528 μL, 1.1 eq) is added. The suspension is stirred for 10 minutes before cyclonon-2-enone (100 mg, 0.72 mmol) is added dropwise in THF. After 1 hour, freshly distilled allyl bromide (183 μL, 2.16 mmol) is added quickly, followed by the addition of a solution of Pd(PPh₃)₄ (173 mg, 0.15 mmol) in THF (7 mL). The reaction is then warmed to room temperature and stirred for an additional 3 hours. The reaction is quenched with aqueous acetic acid (2 mL) and diluted with Et₂O (10 mL). The organic phase is separated, and the aqueous layer is extracted with Et₂O (3 x 10 mL). The combined organic layers are dried with Na₂SO₄ and concentrated in vacuo. The residue is purified by flash column chromatography (3% EtOAc in hexanes, silica gel) to afford the title compound.
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP) [1] A solution of the corresponding pyrrole intermediate and a bipyrrolic aldehyde precursor are condensed in a suitable solvent. The solution immediately turns a deep red color and is allowed to stir for 1 hour and 15 minutes. A suspension of NaOMe (36 mg) in MeOH (0.66 mL) is then added, causing the solution to turn dark orange. The reaction is monitored by LCMS, and after 1 hour, the solution is poured into ether (10 mL), washed with brine (5 mL), and dried over Na₂SO₄. The organic phase is concentrated in vacuo, and the residue is purified by flash column chromatography (gradient: 5 to 20% EtOAc in hexanes with 2% NEt₃, silica gel) to afford the title compound as a dark orange solid.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Conjugate Addition & Allylation | Cyclonon-2-enone, n-BuMgCl, Allyl bromide | CuBr·DMS, Pd(PPh₃)₄ | THF | -40 to RT | 4 | 93 | [1] |
| Lemieux–Johnson Oxidation | trans-2-Allyl-3-(n-butyl)-cyclononanone | OsO₄, NaIO₄ | EtOAc/H₂O | RT | Overnight | 73 | [1] |
| Paal–Knorr Pyrrole Synthesis | 1,4-dicarbonyl intermediate | NH₄OAc | - | - | - | - | [1] |
| Final Condensation & Deprotection | Substituted pyrrole, Bipyrrole-aldehyde | NaOMe | MeOH | RT | 1 | 80 | [1] |
Synthetic Workflow and Challenges
Caption: Key challenges in the total synthesis of this compound.
References
- 1. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 4. Total synthesis, molecular editing and evaluation of a tripyrrolic natural product: the case of "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Butylcycloheptylprodigiosin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butylcycloheptylprodigiosin (BCHP). This guide addresses common side reactions and other experimental challenges to help ensure a successful synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the key reaction steps: Paal-Knorr pyrrole (B145914) synthesis, Tsuji-Trost allylation, Narasaka-Heck cyclization, and Suzuki cross-coupling.
Paal-Knorr Pyrrole Synthesis
Q1: Low yield of the desired pyrrole is observed, with a significant non-polar byproduct. What is the likely side reaction and how can it be minimized?
A1: The most common side reaction in the Paal-Knorr synthesis is the formation of a furan (B31954) byproduct.[1][2] This occurs when the 1,4-dicarbonyl precursor undergoes acid-catalyzed cyclization and dehydration before reacting with the amine.
Troubleshooting:
-
Control pH: Furan formation is favored under strongly acidic conditions (pH < 3).[2] It is advisable to conduct the reaction under neutral or weakly acidic conditions. The use of a weak acid, such as acetic acid, can catalyze the reaction without promoting significant furan formation.[2]
-
Excess Amine: Employing an excess of the primary amine or ammonia (B1221849) can shift the equilibrium towards the desired pyrrole synthesis.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to prevent prolonged reaction times, which can lead to byproduct formation and degradation.
Q2: The crude product is a dark, tarry material that is difficult to purify. What could be the cause?
A2: The formation of a tarry substance often indicates polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[1][2]
Troubleshooting:
-
Temperature Control: Lower the reaction temperature to prevent polymerization.
-
Milder Catalyst: Switch to a milder acid catalyst or conduct the reaction under neutral conditions.
-
Protecting Groups: If the starting materials contain sensitive functional groups, consider using appropriate protecting groups.
| pH Range | Predominant Product | Major Byproduct | Expected Pyrrole Yield |
| < 3 | Furan | Pyrrole | Low to negligible[2] |
| 3 - 6 | Pyrrole | Furan | Moderate to high[2] |
| Neutral (≈7) | Pyrrole | Minimal Furan | High[2] |
| Weakly Basic (>7) | Pyrrole | Minimal Furan | High (reaction may be slower)[2] |
Table 1. Effect of pH on Product Distribution in Paal-Knorr Synthesis.
Tsuji-Trost Allylation
Q3: A mixture of regioisomers (branched and linear) is obtained. How can the regioselectivity of the Tsuji-Trost reaction be controlled?
A3: The regioselectivity of the Tsuji-Trost reaction is influenced by the nature of the nucleophile and the ligands on the palladium catalyst.[3][4] For unsymmetrical allyl substrates, substitution typically occurs at the least hindered allylic position.[3][4]
Troubleshooting:
-
Nucleophile Choice: "Soft" nucleophiles (from conjugate acids with pKa < 25) tend to add directly to the allyl moiety, while "hard" nucleophiles (from conjugate acids with pKa > 25) may attack the metal center first, which can influence regioselectivity.[3][4]
-
Ligand Selection: The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can significantly impact the regiochemical outcome. Bulky ligands can favor attack at the less substituted terminus of the π-allyl complex.
-
Alternative Catalysts: In some cases, using catalysts based on other metals like molybdenum or iridium can provide access to the branched regioisomer.[4]
Narasaka-Heck Cyclization
Q4: Besides the desired dihydropyrrole, other cyclic products are observed. What are the potential side reactions in the Narasaka-Heck cyclization?
A4: The Narasaka-Heck reaction, an aza-variant of the Heck reaction, can have competing reaction pathways. A common side reaction is the formation of a pyrrole product through β-hydride elimination followed by isomerization/aromatization, instead of the desired dihydropyrrole.[5][6]
Troubleshooting:
-
Ligand Choice: The choice of ligand on the palladium catalyst can influence the rate of β-hydride elimination and subsequent isomerization.
-
Reaction Conditions: Temperature and reaction time can affect the product distribution. Careful optimization is necessary to favor the formation of the desired dihydropyrrole.
-
Substrate Structure: The substitution pattern on the alkene can influence the direction of β-hydride elimination.
Suzuki Cross-Coupling
Q5: The Suzuki cross-coupling of the pyrrole moiety results in low yield and the formation of byproducts. What are the challenges and how can they be addressed?
A5: Suzuki cross-coupling reactions with electron-rich heterocycles like pyrroles can be challenging. Side reactions such as β-hydride elimination can compete with the desired reductive elimination step.[7] Additionally, the basic conditions of the Suzuki reaction can be incompatible with some pyrrole substrates.[8]
Troubleshooting:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is crucial for a successful coupling with pyrroles. Catalysts like Pd(dppf)Cl2 have been shown to be effective.[9]
-
Base Selection: A careful selection of the base is necessary to promote the reaction without causing degradation of the pyrrole substrate.
-
Reaction Conditions: Optimization of the solvent, temperature, and reaction time is essential to maximize the yield of the desired product and minimize side reactions.
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis of this compound are provided below. These are general protocols and may require optimization for specific laboratory conditions.
General Protocol for Paal-Knorr Synthesis of a Substituted Pyrrole
Materials:
-
1,4-Dicarbonyl compound (1 equivalent)
-
Primary amine or ammonium (B1175870) acetate (B1210297) (1.1 - 2 equivalents)
-
Solvent (e.g., ethanol, methanol (B129727), acetic acid)
-
Optional: Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound in the chosen solvent.[2]
-
Add the primary amine or ammonium acetate to the solution. If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.[2]
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[2]
General Protocol for Tsuji-Trost Allylation
Materials:
-
Allylic substrate (e.g., allyl acetate) (1 equivalent)
-
Nucleophile (e.g., dimethyl malonate) (1.1 - 2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)
-
Base (e.g., t-BuOK) (2 equivalents)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a suspension of the base in the anhydrous solvent, add the nucleophile dropwise at 0 °C under an inert atmosphere.[3]
-
Allow the mixture to warm to room temperature and stir for 10 minutes.
-
Add the palladium catalyst in one portion.
-
Add a solution of the allylic substrate in the anhydrous solvent dropwise.
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for the required time, monitoring by TLC.[3]
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Purification of this compound
Crude this compound can be purified using a combination of chromatographic techniques.
General Procedure:
-
Column Chromatography: The crude product is first subjected to silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, can be effective.[10]
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is recommended. A C18 reverse-phase column is commonly used with a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., acetic acid) to improve peak shape.[11][12] The fractions containing the pure product are collected and the solvent is removed under reduced pressure.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the total synthesis of this compound.
Logical Relationship of Side Reactions in Paal-Knorr Synthesis
Caption: Logical diagram illustrating the competing pathways in the Paal-Knorr synthesis.
References
- 1. Total synthesis, molecular editing and evaluation of a tripyrrolic natural product: the case of "this compound" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tsuji-Trost Allylation | NROChemistry [nrochemistry.com]
- 4. Tsuji-Trost Reaction [organic-chemistry.org]
- 5. d-nb.info [d-nb.info]
- 6. Recent developments in the use of aza-Heck cyclizations for the synthesis of chiral N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of prodigiosenes and identification as prodigiosin syntrophic pigment from mutant pairs of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and characterization of prodigiosin produced by integrated bioreactor from Serratia sp. KH-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN102311981B - Method for preparing and purifying prodigiosin - Google Patents [patents.google.com]
Resolving structural misinterpretations of prodigiosins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prodigiosins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental structure of prodigiosin (B1679158)?
Prodigiosin is a secondary metabolite characterized by a common tripyrrole ring structure.[1][2][3][4] The core structure consists of three pyrrole (B145914) rings (A, B, and C) linked together.[1][2][3]
Q2: Which microorganisms are common producers of prodigiosins?
Prodigiosins are produced by a variety of bacteria, most notably Serratia marcescens.[1][2][4][5] Other producers include different Serratia species, as well as some species of Streptomyces and marine bacteria.[1][2][4][6]
Q3: What are the key biological activities of prodigiosin?
Prodigiosin is known for a wide range of biological activities, including antibacterial, antifungal, antimalarial, immunosuppressive, and anticancer properties.[1][2][6][7]
Troubleshooting Guides
Production & Yield
Q4: My culture is not producing the characteristic red pigment. What are the possible reasons?
Several factors can affect prodigiosin production:
-
Temperature: The optimal temperature for prodigiosin production by Serratia marcescens is typically between 25°C and 32°C.[5][8][9] Production can be significantly reduced at higher temperatures.[8]
-
pH: The pH of the culture medium can influence pigment production. A neutral to slightly acidic pH (around 6-7) is often optimal.[8]
-
Medium Composition: The carbon and nitrogen sources in the medium are crucial. While glucose can sometimes inhibit production, other carbon sources like sucrose (B13894) may be more suitable.[10] The availability of inorganic phosphate (B84403) can also play a role.[7]
-
Aeration: Adequate aeration is generally required for pigment production.[9]
-
Light: Exposure to light can inhibit prodigiosin production and also degrade the pigment.[1][2][11] Cultures should be incubated in the dark.[11]
Q5: How can I increase the yield of prodigiosin in my fermentation?
To enhance prodigiosin yield, consider optimizing the following parameters:
-
Statistical Optimization: Employ statistical methods like Plackett-Burman design to screen for the most influential factors affecting production.[12]
-
Medium Components: Systematically test different carbon and nitrogen sources. For instance, sucrose has been shown to be an effective carbon source.[10]
-
Environmental Factors: Fine-tune the temperature, pH, and aeration rate for your specific strain.[8][9]
-
Integrated Bioreactor Systems: Using an integrated bioreactor with an internal adsorbent can help to increase the production yield and simplify recovery.[6]
Extraction & Purification
Q6: My prodigiosin extract is yellow/orange instead of red. What does this indicate?
The color of prodigiosin is pH-dependent. In acidic conditions, it appears red with an absorption maximum around 535 nm.[2][13] In alkaline or neutral conditions, it can appear yellow or orange with an absorption peak around 470 nm.[2] Ensure your extraction solvent is slightly acidified (e.g., with formic acid or HCl) to maintain the red form.
Q7: I am having trouble purifying prodigiosin. What are some common pitfalls?
-
Inappropriate Solvent System: The choice of solvent for extraction and chromatography is critical. Ethanol, methanol, acetone, and ethyl acetate (B1210297) are commonly used for extraction.[14][15][16][17][18] For chromatography, solvent systems like hexane:acetone:ammonium hydroxide (B78521) or chloroform:ethyl acetate are often employed.[14][16]
-
Co-extraction of other Pigments: Crude extracts may contain other pigments. Multiple chromatographic steps (e.g., column chromatography followed by TLC or HPLC) may be necessary for high purity.[6][15][16]
-
Degradation during Purification: Prodigiosin is sensitive to light and high temperatures.[1][10][11][19] All purification steps should be carried out with minimal exposure to light and at cool temperatures.
Characterization & Analysis
Q8: How can I confirm the identity and purity of my extracted prodigiosin?
A combination of analytical techniques is recommended:
-
UV-Visible Spectroscopy: In an acidic solvent, prodigiosin should exhibit a characteristic absorption maximum around 530-535 nm.[5][12][13]
-
Thin-Layer Chromatography (TLC): TLC can be used to assess the purity and determine the Rf value, which should be compared to a standard.[12][13][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate assessment of purity.[6][14]
-
Mass Spectrometry (MS): Techniques like LC-MS or GC-MS can confirm the molecular weight of prodigiosin, which is 323 g/mol .[5][13][14]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques can be used for detailed structural elucidation.[12]
Q9: I have identified a prodiginine, but how do I know if it is truly prodigiosin and not an analogue?
This is a crucial point of potential misinterpretation. The term "prodiginine" refers to the family of tripyrrole compounds.[20] Prodigiosin is a specific member of this family. It is important to distinguish it from its analogues, which differ in the length of their alkyl side chains.[20] For example, Streptomyces coelicolor produces undecylprodigiosin, not prodigiosin.[20] High-resolution mass spectrometry and NMR are essential for definitively identifying the specific prodiginine analogue.
Stability & Storage
Q10: My purified prodigiosin seems to be degrading over time. How can I improve its stability?
Prodigiosin is known to be unstable under certain conditions:
-
Light Exposure: Store purified prodigiosin and extracts in dark containers or wrapped in aluminum foil to prevent photodegradation.[1][2][11]
-
Temperature: For long-term storage, keep prodigiosin at low temperatures, such as 4°C or frozen.[21] Stability is significantly higher at 4°C compared to 37°C.[21]
-
pH: Prodigiosin is more stable in acidic to neutral pH ranges.[19] Avoid highly alkaline conditions.
-
Solvent: Acetone has been shown to be a good solvent for both extraction and storage, maintaining stability at 4°C.[21]
Quantitative Data Summary
Table 1: Influence of Environmental Factors on Prodigiosin Stability
| Factor | Condition | Stability/Effect | Reference |
| Temperature | 4°C | >98% stability after 30 days | [21] |
| 37°C | <30% stability after 30 days | [21] | |
| pH | Acidic (pH 3-4) | Stable | [2][13][19] |
| Alkaline (pH 8-10) | Less stable, color change to yellow/orange | [2][13][19] | |
| Light | Natural Light | Can lead to degradation | [1][11][19] |
Detailed Experimental Protocols
Protocol 1: Extraction and Partial Purification of Prodigiosin
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., Serratia marcescens) at 10,000 x g for 10 minutes at 4°C to pellet the cells.[12]
-
Extraction: Resuspend the cell pellet in an appropriate solvent such as ethanol, acidified methanol, or acetone.[6][12][14] Agitate or sonicate to ensure efficient extraction of the pigment.
-
Clarification: Centrifuge the mixture again to remove cell debris and collect the supernatant containing the crude prodigiosin extract.
-
Solvent Evaporation: Use a rotary evaporator to concentrate the extract to dryness.[14]
-
Silica (B1680970) Gel Chromatography:
-
Resuspend the dried extract in a minimal amount of a suitable solvent (e.g., acetone).[14]
-
Prepare a silica gel column equilibrated with a non-polar solvent system (e.g., hexane:ethyl acetate).[12][16]
-
Load the extract onto the column and elute with a gradient of increasing polarity. For example, a solvent system of hexane:acetone:ammonium hydroxide (85:15:1) can be used.[14]
-
Collect the red-colored fractions.
-
-
Purity Assessment: Analyze the collected fractions using TLC or UV-Vis spectrophotometry to assess purity.[5][14] Combine the purest fractions.
Visualizations
Caption: A workflow diagram for troubleshooting common issues during prodigiosin purification.
Caption: Structural comparison of prodigiosin and its analogue, undecylprodigiosin.
References
- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. Purification and characterization of prodigiosin produced by integrated bioreactor from Serratia sp. KH-95 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Optimization of physicochemical parameters influencing the production of prodigiosin from Serratia nematodiphila RL2 and exploring its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. microbiologyjournal.org [microbiologyjournal.org]
- 13. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prodigiosin purification [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. vjs.ac.vn [vjs.ac.vn]
- 17. CN103467352A - Prodigiosin extraction and purification method - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | From miscommunication to misinformation: Streptomyces species erroneously reported as producers of prodigiosin [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Overcoming solubility issues with Butylcycloheptylprodigiosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Butylcycloheptylprodigiosin.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound, a member of the prodigiosin (B1679158) family, is a lipophilic molecule. As a result, it is practically insoluble in water but exhibits good solubility in various organic solvents. It is moderately soluble in ether and alcohols and readily dissolves in solvents like chloroform, methanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO)[1].
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
Precipitation in aqueous buffers is a common issue due to the hydrophobic nature of this compound. This typically occurs when the concentration of the organic solvent used to dissolve the compound is diluted below a critical point in the aqueous medium, causing the compound to crash out of solution.
Q3: Are there any recommended storage conditions to maintain the solubility and stability of this compound?
For long-term storage, it is advisable to store this compound as a solid in a cool, dark, and dry place. If in solution, acetone (B3395972) has been identified as a suitable solvent for both extraction and storage of prodigiosins, with greater stability observed at lower temperatures (e.g., 4°C)[2]. When stored in an appropriate organic solvent at 4°C, prodigiosin showed over 98% stability after 30 days[2].
Q4: Can pH be used to improve the solubility of this compound?
Prodigiosins are known to have pH-dependent color, appearing red in acidic conditions and orange-yellow in alkaline environments[1]. While pH can influence the ionization state of the molecule, which may have some effect on solubility, it is not the primary method for overcoming its inherent hydrophobicity. Significant pH adjustments can also impact the stability and activity of the compound and may not be compatible with all experimental systems.
Troubleshooting Guides
Issue 1: Poor Dissolution of Solid this compound
If you are experiencing difficulty dissolving solid this compound, follow this troubleshooting workflow:
Caption: Workflow for dissolving solid this compound.
Table 1: Solvent Selection Guide for this compound
| Solvent | Relative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | A common solvent for preparing stock solutions. Can be toxic to some cell lines at higher concentrations. |
| Chloroform | High | Effective but can be volatile and toxic. Best suited for extraction and chemical reactions. |
| Methanol | High | A good general-purpose solvent for prodigiosins[1][3]. |
| Acetonitrile | High | Another suitable solvent for preparing solutions[1]. |
| Acetone | High | Recommended for both extraction and stable storage of prodigiosins[2]. |
| Ethanol | Moderate | Can be used, but may require more effort to dissolve the compound compared to the solvents listed above. |
| Diethyl Ether | Moderate | Shows moderate solubility for prodigiosins[1]. |
| Water | Very Low | This compound is practically insoluble in water[1]. Direct dissolution in aqueous buffers is not recommended. |
Issue 2: Precipitation Upon Dilution in Aqueous Media
To prevent precipitation when diluting a stock solution of this compound into an aqueous buffer, consider the following strategies:
Caption: Strategies to prevent precipitation in aqueous media.
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-solvent System
This method involves using a mixture of solvents to maintain the solubility of this compound in an aqueous solution.
Methodology:
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO or ethanol.
-
In a separate tube, prepare the aqueous buffer.
-
While vortexing the aqueous buffer, add the stock solution dropwise to the buffer. The final concentration of the organic solvent should be kept as high as experimentally permissible without affecting the biological assay.
-
Visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility[4][5].
Methodology:
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare an aqueous solution of the cyclodextrin (e.g., 10-40% w/v).
-
Add an excess amount of solid this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
After equilibration, centrifuge or filter the solution to remove the undissolved compound.
-
The clear supernatant contains the this compound-cyclodextrin complex and can be diluted further in aqueous media. The concentration of the dissolved compound should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).
Protocol 3: Lipid-Based Formulation
For lipophilic compounds, lipid-based formulations can enhance solubility and bioavailability[6][7]. Self-emulsifying drug delivery systems (SEDDS) are a common approach[4].
Methodology:
-
Prepare a simple SEDDS formulation by mixing an oil (e.g., sesame oil, oleic acid), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant (e.g., Transcutol, propylene (B89431) glycol).
-
Dissolve this compound in this mixture.
-
To use, add the SEDDS formulation containing this compound to an aqueous medium with gentle agitation. The formulation should spontaneously form a fine emulsion, keeping the drug dispersed and solubilized.
-
The ratios of oil, surfactant, and co-surfactant may need to be optimized to ensure the formation of a stable emulsion.
References
- 1. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Improvement in solubility and dissolution rate of 1, 2-dithiole-3-thiones upon complexation with beta-cyclodextrin and its hydroxypropyl and sulfobutyl ether-7 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stability testing of Butylcycloheptylprodigiosin under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability testing of Butylcycloheptylprodigiosin under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a member of the prodigiosin (B1679158) family of natural products, characterized by a common tripyrrole skeleton. These compounds are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. Stability testing is crucial to ensure the compound's integrity, potency, and safety throughout its lifecycle, from laboratory experiments to potential therapeutic applications. Understanding its degradation profile under different conditions is essential for developing stable formulations and obtaining reliable experimental results.
Q2: Is this compound a naturally occurring compound?
While initially reported as a natural product, recent studies involving detailed mass spectrometry analysis and chemical synthesis have challenged this assertion. It is now suggested that the compound previously identified as this compound may have been a structural isomer. Researchers should be aware of this and confirm the identity of their compound using appropriate analytical techniques.
Q3: What are the main factors that affect the stability of prodigiosins?
The stability of prodigiosins, including this compound, is primarily influenced by:
-
pH: Prodigiosins are known to change color and degrade under acidic or alkaline conditions. They are generally most stable in neutral to slightly acidic or alkaline environments.
-
Temperature: Elevated temperatures can accelerate the degradation of prodigiosins. For long-term storage, low temperatures are recommended.
-
Light: Exposure to light, particularly UV light, can cause significant degradation of prodigiosin compounds.[1] It is crucial to protect samples from light during experiments and storage.
-
Solvents: The choice of solvent can impact stability. Prodigiosins are generally soluble in organic solvents like methanol (B129727), ethanol, acetone, and chloroform.[2][3] Their stability in these solvents can vary.
Q4: How can I monitor the stability of this compound in my experiments?
The most common methods for monitoring the stability of prodigiosins are:
-
UV-Visible Spectroscopy: Prodigiosins have a characteristic absorbance maximum in the visible region (around 535 nm in acidic methanol), which changes with pH.[4][5] A decrease in absorbance at this wavelength can indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and quantitative method. A stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining compound.[3][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Color of the prodigiosin solution changes from red to yellow/orange or fades. | Change in pH: The solution may have become too acidic or alkaline. | Check the pH of your solution and adjust to a neutral range (pH 7-8) if possible. Note that prodigiosins are natural pH indicators, with a red color in acidic to neutral conditions and yellow/orange in alkaline conditions.[4][5] |
| Light Exposure: The sample has been exposed to light for a prolonged period. | Protect your samples from light by using amber vials or covering them with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.[1] | |
| Inconsistent results in bioassays. | Degradation of the compound: The compound may have degraded between experiments or during the assay itself. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at low temperatures (-20°C or below) and protected from light.[6] Include a positive control with a freshly prepared sample in your assays. |
| Unexpected peaks appear in the HPLC chromatogram. | Formation of degradation products: The compound is degrading under the experimental or storage conditions. | This is an expected outcome of a stability study. Use a stability-indicating HPLC method to separate and identify these degradation products. This information is valuable for understanding the degradation pathway. |
| Low recovery of the compound after extraction. | Inappropriate solvent selection: The solvent used may not be optimal for extraction or may be causing degradation. | Test a range of solvents for extraction efficiency. Acetone has been reported to be an efficient extraction solvent for prodigiosins.[2][6] Ensure the extraction process is performed quickly and at a low temperature to minimize degradation. |
Data Presentation
Table 1: General Stability of Prodigiosin under Different Conditions
| Condition | Observation | Recommendation |
| pH | Stable in the pH range of 4.0-8.0.[1] Color changes to pink in acidic conditions (pH < 4) and yellow/orange in alkaline conditions (pH > 9).[5] | Maintain a neutral to slightly acidic or alkaline pH for optimal stability. |
| Temperature | Stable at low temperatures (4°C).[6] Significant degradation occurs at higher temperatures (e.g., 37°C and above).[6] Some studies show stability up to 80°C for short periods.[7] | For long-term storage, keep solutions at 4°C or frozen (-20°C or -80°C).[6] Avoid repeated freeze-thaw cycles. |
| Light | Highly sensitive to light, leading to rapid degradation.[1] | Always protect samples from light using amber vials or by wrapping containers in foil. Work in a dimly lit environment. |
Table 2: Solubility of Prodigiosin in Common Solvents
| Solvent | Solubility |
| Acetone | Soluble[2] |
| Ethanol | Soluble[2] |
| Methanol | Soluble[2][3] |
| Chloroform | Soluble[2] |
| Acetonitrile | Soluble[2] |
| Water | Insoluble[4] |
| Hexane | Soluble[2] |
| Toluene | Soluble[2] |
| Ethyl acetate | Soluble[2] |
Experimental Protocols
Protocol 1: General Stability Testing of this compound
Objective: To assess the stability of this compound under various stress conditions (pH, temperature, and light).
Materials:
-
This compound (pure compound)
-
HPLC grade methanol (or other suitable solvent)
-
Buffers of different pH values (e.g., pH 4, 7, and 9)
-
Incubators/water baths set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
Photostability chamber or a light source with controlled intensity
-
Amber and clear glass vials
-
HPLC system with a UV detector
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Sample Preparation for Stress Studies:
-
pH Stability: Add an aliquot of the stock solution to buffers of different pH values to achieve the desired final concentration. Store in both clear and amber vials.
-
Thermal Stability: Aliquot the stock solution into amber vials and incubate at different temperatures.
-
Photostability: Expose an aliquot of the stock solution in clear vials to a controlled light source. Wrap a parallel set of vials in aluminum foil to serve as dark controls.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
UV-Vis Spectroscopy: Measure the absorbance of each sample at the λmax of this compound.
-
HPLC Analysis: Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from its degradants. Monitor the peak area of the parent compound.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Forced Degradation Studies:
-
Acid and Base Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a specified period. Neutralize the samples before injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid drug or drug solution at a high temperature (e.g., 60-80°C).
-
Photodegradation: Expose the drug solution to UV or fluorescent light.
Chromatographic Conditions Development:
-
Inject the stressed samples into the HPLC system.
-
Optimize the mobile phase composition (e.g., acetonitrile:water or methanol:water with or without modifiers like formic acid or ammonium (B1175870) acetate), flow rate, and column temperature to achieve good separation between the parent peak and any degradation product peaks.
-
The detector wavelength should be set at the λmax of this compound.
Mandatory Visualizations
Caption: Prodigiosin Biosynthesis Pathway.
Caption: General Workflow for Stability Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain: Exploring the Biosynthetic Gene Clusters of Serratia Species for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving yield and purity of synthetic Butylcycloheptylprodigiosin
Welcome to the technical support center for the synthesis of Butylcycloheptylprodigiosin (BCHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound (BCHP)?
A1: The synthesis of this compound (BCHP) typically involves a one-step condensation/deprotection reaction between a substituted pyrrole (B145914) and a bispyrrole-aldehyde.[1] This approach allows for the efficient construction of the tripyrrole core of the prodigiosin (B1679158) molecule.
Q2: What are some common challenges encountered during the synthesis of BCHP?
A2: Researchers may face challenges such as low reaction yields, the formation of side products, and difficulties in purifying the final compound. Reaction conditions are critical, and variations in temperature, reaction time, or reagent quality can impact the outcome.
Q3: How can the purity of synthetic BCHP be assessed?
A3: The purity of BCHP can be determined using a combination of analytical techniques. Thin-layer chromatography (TLC) is useful for monitoring the progress of the reaction and initial purity assessment.[1] For more detailed analysis, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the final product.[1]
Q4: What are the key safety precautions to consider during the synthesis of BCHP?
A4: All reactions should be carried out in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. Many of the reagents used in the synthesis are flammable, corrosive, or toxic, so it is crucial to handle them with care and consult the relevant safety data sheets (SDS). Reactions are typically performed under an inert atmosphere (e.g., nitrogen) to prevent degradation of sensitive reagents and intermediates.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Impure or degraded starting materials | Ensure the purity of the pyrrole and bispyrrole-aldehyde starting materials using techniques like NMR or MS before starting the reaction. |
| Suboptimal reaction temperature | Carefully control the reaction temperature as specified in the protocol. Use an ice bath for cooling steps (0°C) as required.[1] |
| Incorrect reaction time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] Prolonged reaction times may lead to product degradation. |
| Presence of moisture or oxygen | Ensure all glassware is flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen).[1] Use anhydrous solvents. |
| Inefficient stirring | Use a magnetic stirrer to ensure the reaction mixture is homogeneous.[1] |
Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction to completion using TLC or LC-MS. If the reaction has stalled, consider adding a small amount of fresh reagent. |
| Side reactions | Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize the formation of side products. |
| Degradation of the product during workup or purification | Prodigiosins can be sensitive to light and acid.[2][3] Protect the reaction mixture and purified product from direct light. Use a neutralized workup procedure if necessary. The use of triethylamine (B128534) (NEt₃) in the chromatography solvent system can help prevent degradation on the silica (B1680970) gel column.[1] |
| Inefficient purification | Optimize the flash chromatography conditions. This may involve adjusting the solvent system gradient or using a different stationary phase.[1] |
Experimental Protocols
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)
This protocol is based on a one-step condensation/deprotection sequence.[1]
Materials:
-
Substituted pyrrole
-
Bispyrrole aldehyde
-
Anhydrous Methanol (MeOH)
-
Dry HCl in MeOH (1 M)
-
Sodium methoxide (B1231860) (NaOMe)
-
Diethyl ether (Et₂O)
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for flash chromatography
-
Solvents for flash chromatography (e.g., Ethyl acetate (B1210297)/Hexanes with 2% Triethylamine)
Procedure:
-
To a solution of the pyrrole and bispyrrole aldehyde in anhydrous MeOH at 0°C, add freshly prepared dry HCl in MeOH (1 M). The solution should immediately turn a deep red color.
-
Stir the reaction mixture at 0°C for approximately 1 hour and 15 minutes.
-
Add a suspension of NaOMe in MeOH. The solution will turn dark orange.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete (typically after 1 hour), pour the solution into diethyl ether and wash with brine.
-
Dry the organic phase over Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 2% triethylamine to afford the title compound as a dark orange solid.
| Reactant | Exemplary Molar Ratio |
| Pyrrole | 1.0 eq |
| Bispyrrole aldehyde | 1.2 eq |
| Dry HCl in MeOH | 1.0 eq |
| NaOMe | Excess |
Purification of BCHP by Flash Chromatography
Materials:
-
Crude BCHP
-
Silica gel
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Triethylamine (NEt₃)
Procedure:
-
Prepare a silica gel column in a suitable solvent system (e.g., 5% EtOAc in hexanes with 2% NEt₃).
-
Dissolve the crude BCHP in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) containing 2% NEt₃.[1]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified BCHP.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for BCHP synthesis.
Caption: General signaling pathways affected by prodigiosins.
References
- 1. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
Avoiding degradation of Butylcycloheptylprodigiosin samples
Welcome to the Technical Support Center for Butylcycloheptylprodigiosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound samples. Due to the limited availability of stability data specific to this compound, the information provided here is primarily based on the well-documented stability of the broader prodigiosin (B1679158) family of compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and storage of this compound.
| Problem | Possible Cause | Recommended Solution |
| Sample color changes from red to orange/yellow or colorless. | 1. Light Exposure: Prodigiosins are known to be sensitive to light, which can cause degradation.[1] 2. High pH: Alkaline conditions can lead to the degradation of prodigiosin.[2][3] 3. Elevated Temperature: Storage at room temperature or higher can accelerate degradation.[4][5] | 1. Protect samples from light by using amber vials or wrapping containers in aluminum foil. Work in a dimly lit area when handling the compound.[1] 2. Ensure the solvent is neutral or slightly acidic. Avoid basic buffers or solvents. If possible, measure and adjust the pH of the solution. 3. Store samples at 4°C or lower for short-term storage and -20°C or -80°C for long-term storage.[4][5] |
| Precipitation observed in the sample solution. | 1. Solvent Evaporation: Partial evaporation of the solvent can increase the concentration and lead to precipitation. 2. Poor Solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. 3. Degradation Products: Some degradation products may be less soluble than the parent compound. | 1. Ensure vials are tightly sealed to prevent solvent evaporation. 2. Use a solvent in which prodigiosins are highly soluble, such as acetone, chloroform, or methanol.[6] If storing at low temperatures, ensure the compound remains in solution. 3. If degradation is suspected, analyze the sample using techniques like HPLC to identify impurities. |
| Loss of biological activity in experimental assays. | 1. Chemical Degradation: The active compound has likely degraded due to improper storage or handling. 2. Interaction with Assay Components: The compound may be unstable in the assay buffer or react with other components. | 1. Review storage and handling procedures. Use freshly prepared solutions or samples that have been stored under optimal conditions (cold, dark, neutral/acidic pH). 2. Perform a stability test of this compound in the assay buffer to ensure its integrity throughout the experiment. |
| Inconsistent experimental results between batches. | 1. Batch-to-Batch Variability in Purity: The initial purity of the compound may differ between batches. 2. Inconsistent Handling: Variations in handling procedures (e.g., exposure to light, temperature fluctuations) can lead to different levels of degradation. | 1. Characterize each new batch for purity before use. 2. Standardize all handling and storage protocols across all experiments and personnel. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on data for prodigiosins, long-term storage should be at -20°C or -80°C in a suitable solvent, protected from light.[4][5] For short-term storage, 4°C in the dark is recommended.[4][5]
Q2: Which solvents are best for storing this compound?
A2: Acetone has been shown to be an excellent solvent for both extraction and storage of prodigiosin, demonstrating high stability at 4°C for at least 30 days.[4][5] Other suitable solvents include methanol, ethanol, and chloroform.[6][7]
Q3: How sensitive is this compound to pH?
A3: Prodigiosins are generally more stable in acidic to neutral pH and are unstable in alkaline conditions.[2][3][8] It is recommended to maintain solutions at a pH below 7.
Q4: My sample was accidentally left at room temperature in the light. Is it still usable?
A4: Prodigiosins are susceptible to degradation from both heat and light.[1][2] It is highly likely that some degradation has occurred. The extent of degradation would depend on the duration of exposure and the intensity of the light. It is advisable to analyze the purity of the sample (e.g., by HPLC) before use.
Q5: What are the primary degradation products of prodigiosins?
A5: The exact degradation products can vary depending on the conditions (light, pH, temperature). Photodegradation is a significant pathway, and the degradation under light is often irreversible.[1][9] Further analysis using techniques like mass spectrometry would be required to identify specific degradation products.
Data on Prodigiosin Stability
The following tables summarize the stability of prodigiosin under various conditions, which can be used as a proxy for this compound.
Table 1: Effect of Temperature on Prodigiosin Stability in Acetone and Ethanol (Stored for 30 days in the dark)
| Temperature | Stability in Acetone | Stability in Ethanol |
| 4°C | >98% | >96% |
| 25°C | ~80% (after 25 days) | ~70% (after 25 days) |
| 37°C | <30% | <30% |
(Data adapted from Park et al., 2012)[4][5]
Table 2: General Stability of Prodigiosin under Different Conditions
| Condition | Stability | Notes |
| Temperature | Stable at low temperatures (4°C or below).[4][5] Degradation increases with temperature.[2] | Thermal stability up to 80°C has been reported for crude extracts, but this may not apply to purified compounds.[3] |
| pH | More stable in acidic to neutral pH (pH 4-8).[2] Unstable in alkaline conditions (pH > 8).[2][3] | The color of prodigiosin solutions is pH-dependent. |
| Light | Unstable when exposed to light, especially white and blue light.[1][10] | Store in dark or amber containers.[1] Photodegradation is generally irreversible.[9] |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receipt, store the compound at -20°C or -80°C in its original packaging, protected from light.
-
Preparation of Stock Solutions:
-
Allow the compound to equilibrate to room temperature before opening to avoid condensation.
-
Work under dim light or in a fume hood with the sash lowered to minimize light exposure.
-
Weigh the desired amount of powder quickly.
-
Dissolve in a suitable solvent (e.g., acetone, methanol) to a desired concentration.
-
Use amber glass vials or wrap clear vials in aluminum foil.
-
-
Storage of Stock Solutions:
-
For short-term storage (up to a few weeks), store at 4°C.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Thaw stock solutions on ice.
-
Dilute to the final concentration in the desired experimental buffer or medium immediately before use.
-
Keep working solutions on ice and protected from light as much as possible during the experiment.
-
Protocol 2: Monitoring Sample Stability by UV-Vis Spectroscopy
-
Prepare a solution of this compound of a known concentration in the solvent of interest.
-
Measure the initial absorbance spectrum. Prodigiosins typically have a maximum absorbance (λmax) around 535 nm in acidic methanol.[11][12]
-
Store the solution under the desired test conditions (e.g., specific temperature, light exposure).
-
At various time points, measure the absorbance spectrum again.
-
A decrease in the absorbance at λmax indicates degradation of the compound. The percentage of remaining compound can be calculated as: (Absorbance at time t / Initial Absorbance) * 100%.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of pH on prodigiosin production by non-proliferating cells of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and Photodegradation of Red Pigment from Serratia marcesce zl3 | Semantic Scholar [semanticscholar.org]
- 10. Effects of light conditions on prodigiosin stability in the biocontrol bacterium Serratia marcescens strain B2 [agris.fao.org]
- 11. mdpi.com [mdpi.com]
- 12. Prodigiosin Production by Serratia marcescens UCP 1549 Using Renewable-Resources as a Low Cost Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of Macrocyclic Prodigiosins
Welcome to the technical support center for the NMR analysis of macrocyclic prodigiosins. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex NMR spectra and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
A1: Peak broadening in the NMR spectra of macrocyclic prodigiosins can arise from several factors:
-
Molecular Aggregation: Prodigiosin (B1679158) derivatives can aggregate at high concentrations, leading to broader lines. Try acquiring spectra at a lower concentration.[1][2][3]
-
Conformational Exchange: Macrocycles often exist as a mixture of multiple conformations in solution. If the rate of exchange between these conformers is on the NMR timescale, it can lead to significant peak broadening.[4][5] Acquiring the spectrum at different temperatures (variable temperature NMR) can help. Lowering the temperature may slow the exchange to resolve individual conformers, while increasing it may average the signals into sharper peaks.[3]
-
Sample Homogeneity: The presence of suspended solid particles can severely distort the magnetic field homogeneity, causing broad lines.[6] Ensure your sample is fully dissolved and filter it through a glass wool plug into the NMR tube.[6]
-
Poor Shimming: The magnetic field may not be sufficiently homogenous. Always ensure the spectrometer is properly shimmed before acquisition.[3][7]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and consider using a chelating agent if contamination is suspected.
Q2: My signals of interest are overlapping, making interpretation impossible. How can I resolve them?
A2: Signal overlap is a common challenge with complex molecules like prodigiosins. Here are several strategies to address this:
-
Change the Solvent: The chemical shifts of protons are solvent-dependent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆ instead of chloroform-d₃) can alter the positions of peaks and resolve overlaps.[3][7]
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, spreading the signals out and reducing overlap.[8][9]
-
Utilize 2D NMR Techniques: Two-dimensional NMR experiments are essential for resolving and assigning signals in complex spectra.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out spin systems even when signals are crowded.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, spreading the proton signals out over the wider carbon chemical shift range.[11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.[12][13][14]
-
Q3: How do I confirm the presence of N-H or O-H protons in my spectrum?
A3: Protons attached to heteroatoms like nitrogen or oxygen are exchangeable and often appear as broad signals. To confirm their identity, perform a D₂O exchange experiment. Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The N-H or O-H peak should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[3]
Q4: What is the best approach for assigning the complete ¹H and ¹³C NMR spectra for a new prodigiosin derivative?
A4: A systematic approach combining several 1D and 2D NMR experiments is required for complete structural elucidation.[12][13][14][15] The typical workflow involves:
-
¹H NMR: Provides initial information on the number and type of protons.
-
¹³C NMR & DEPT: Determines the number of carbon signals and differentiates between CH, CH₂, and CH₃ groups.
-
COSY: Establishes proton-proton connectivities within individual spin systems (e.g., the alkyl chain).
-
HSQC: Links each proton to its directly attached carbon atom.
-
HMBC: Connects the fragments identified from COSY by showing long-range H-C correlations, which is key for establishing the connectivity between the pyrrole (B145914) rings and substituents.
-
NOESY/ROESY: Identifies protons that are close in space, providing crucial information about the molecule's stereochemistry and 3D conformation.
Data Presentation: Typical NMR Data for Prodigiosins
The following table summarizes typical chemical shift ranges for the core structure of prodigiosin in CDCl₃. Note that actual values will vary depending on the specific macrocyclic structure and substituents.[12][16][17][18]
| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Ring A | |||
| H-3 | ~6.3 - 6.5 | ~110 - 112 | Pyrrole proton adjacent to NH |
| H-4 | ~6.8 - 7.0 | ~115 - 118 | Pyrrole proton |
| Ring B | |||
| H-3' | ~6.1 - 6.3 | ~105 - 108 | Pyrrole proton |
| OMe | ~3.9 - 4.1 | ~58 - 60 | Methoxy group on Ring B |
| Bridge Methylene | ~5.9 - 6.1 | ~125 - 128 | Connects Rings B and C |
| Ring C | |||
| H-4'' | ~7.0 - 7.2 | ~128 - 130 | Olefinic proton on Ring C |
| Alkyl Chain (C-2'') | |||
| CH₂ (alpha) | ~2.5 - 2.7 | ~28 - 30 | Methylene attached to Ring C |
| (CH₂)n | ~1.2 - 1.5 | ~22 - 32 | Middle of the alkyl chain |
| CH₃ (terminal) | ~0.8 - 0.9 | ~14 - 15 | Terminal methyl group |
| NH Protons | ~9.5 - 12.5 | - | Often broad, chemical shift is highly variable |
Experimental Protocols & Workflows
Standard Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra.[2][6][19]
-
Mass: Weigh 5-25 mg of the purified macrocyclic prodigiosin for ¹H NMR. For ¹³C NMR, a more concentrated sample is preferable.[2][6]
-
Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[7][12]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6]
-
Labeling: Clearly label the NMR tube with a unique identifier.[19]
-
Mixing: Gently shake the tube to ensure the solution is homogenous.[2]
Key NMR Experiments
The following are generalized protocols. Parameters should be optimized for the specific instrument and sample.
-
¹H NMR (Proton):
-
Pulse Sequence: Standard single-pulse (e.g., Bruker zg30).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.
-
Number of Scans (NS): 8-16 scans for routine spectra.
-
Processing: Apply an exponential window function (line broadening of ~0.3 Hz) before Fourier transformation.
-
-
¹³C NMR (Carbon):
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., Bruker zgpg30).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Processing: Apply an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.
-
-
2D gCOSY (Gradient Correlation Spectroscopy):
-
Pulse Sequence: Standard gradient-selected COSY (e.g., Bruker cosygpqf).
-
Data Points: 2k x 256 data matrix.
-
Number of Scans (NS): 2-4 scans per t1 increment.
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
2D gHSQC (Gradient Heteronuclear Single Quantum Coherence):
-
Pulse Sequence: Gradient-selected HSQC with sensitivity enhancement (e.g., Bruker hsqcedetgpsisp2.2).
-
Data Points: 1k x 256 data matrix.
-
Number of Scans (NS): 4-8 scans per t1 increment.
-
Relaxation Delay (D1): 1.5 seconds.
-
Processing: Apply a QSINE window function in both dimensions before Fourier transformation.
-
Visualized Workflows and Logic
// Nodes start [label="Start: Poor Quality\nNMR Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; broad_peaks [label="Issue: Broad Peaks?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; low_sn [label="Issue: Low Signal-to-Noise?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; overlap [label="Issue: Signal Overlap?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Broad Peaks Solutions check_conc [label="Action: Check for Aggregation\n(Dilute Sample)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vt_nmr [label="Action: Run Variable\nTemperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter_sample [label="Action: Re-filter Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reshim [label="Action: Re-shim Magnet", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low S/N Solutions inc_conc [label="Action: Increase Concentration\n(if possible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; inc_scans [label="Action: Increase Number of Scans", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Overlap Solutions change_solvent [label="Action: Change Solvent\n(e.g., to Benzene-d6)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_2d [label="Action: Use 2D NMR\n(HSQC, COSY)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_node [label="End: Improved Spectrum", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> broad_peaks; broad_peaks -> low_sn [label="No"]; broad_peaks -> check_conc [label="Yes"]; check_conc -> vt_nmr; vt_nmr -> filter_sample; filter_sample -> reshim; reshim -> end_node;
low_sn -> overlap [label="No"]; low_sn -> inc_conc [label="Yes"]; inc_conc -> inc_scans; inc_scans -> end_node;
overlap -> end_node [label="No"]; overlap -> change_solvent [label="Yes"]; change_solvent -> use_2d; use_2d -> end_node; } Caption: Troubleshooting logic for common NMR spectral issues.
// Nodes start [label="Start: Purified\nProdigiosin Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; nmr_1h [label="1. Acquire 1D ¹H Spectrum", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr_13c [label="2. Acquire 1D ¹³C & DEPT Spectra", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cosy [label="3. Acquire 2D COSY", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hsqc [label="4. Acquire 2D HSQC", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; hmbc [label="5. Acquire 2D HMBC", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; noesy [label="6. Acquire 2D NOESY/ROESY\n(Optional, for Stereochemistry)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; structure [label="7. Assemble Data &\nPropose Structure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges with descriptions start -> nmr_1h; nmr_1h -> nmr_13c [label="Identifies proton environments"]; nmr_13c -> cosy [label="Identifies carbon types (CH, CH₂, CH₃)"]; cosy -> hsqc [label="Establishes H-H connectivities (spin systems)"]; hsqc -> hmbc [label="Links protons to their directly attached carbons"]; hmbc -> noesy [label="Connects molecular fragments via long-range H-C couplings"]; noesy -> structure [label="Provides through-space correlations for 3D structure"];
// Edge from HMBC directly to structure if NOESY is skipped hmbc -> structure [style=dashed, label="Sufficient for\n2D constitution"]; } Caption: Experimental workflow for prodigiosin structure elucidation.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Extraction of the Anticancer and Antimicrobial Agent, Prodigiosin, from Vibrio gazogenes PB1 and Its Identification by 1D and 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. auremn.org [auremn.org]
- 15. acdlabs.com [acdlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. microbiologyjournal.org [microbiologyjournal.org]
- 19. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Validation & Comparative
Re-evaluation of Butylcycloheptylprodigiosin: A Case of Mistaken Identity in Natural Products
For decades, the existence of Butylcycloheptylprodigiosin as a naturally occurring prodigiosin (B1679158) was accepted within the scientific community. However, inconsistencies in the reported data and a deeper understanding of the biosynthetic pathways of related compounds prompted a rigorous reinvestigation.[1] This guide provides a detailed comparison of the evidence for BCHP and streptorubin B, outlining the key experimental data that led to the re-evaluation of BCHP's status as a natural product.
Comparative Analysis of Isomeric Cyclic Prodigiosins
The primary source of confusion between this compound (BCHP) and streptorubin B stems from their isomeric nature, possessing the same mass and similar structural features. However, advanced analytical techniques, particularly Electron Impact Mass Spectrometry (EI-MS), have proven instrumental in their differentiation.[1][2]
| Feature | This compound (BCHP) | Streptorubin B |
| Status | Re-evaluated as not a known natural product[1] | Confirmed natural product[1] |
| Producing Organism (Initially Reported) | Streptomyces sp. Y-42, S. coelicolor[1] | S. coelicolor M511[1] |
| Key Differentiating Feature | Proposed cyclic structure with a butyl and a cycloheptyl group attached to the prodigiosin core. | Confirmed cyclic structure with a different arrangement of the alkyl side chains. |
| Mass Spectrum (EI-MS) Fragmentation | Favors the loss of the pentyl group in synthetic pentyl homologs.[1] | Favors the loss of the butyl group in synthetic pentyl homologs.[1] |
Re-evaluation Based on Mass Spectrometry Evidence
The definitive evidence refuting the natural occurrence of BCHP comes from a detailed analysis of its fragmentation pattern in Electron Impact Mass Spectrometry (EI-MS) compared to that of synthetic BCHP and streptorubin B.[1][2][3][4]
Researchers synthesized both BCHP and streptorubin B, along with their pentyl-chain analogues, to study their fragmentation behavior.[1] The key finding was a distinct difference in the relative abundance of fragment ions resulting from the cleavage of the aliphatic sidechains.[1] The EI mass spectra of the pigments isolated from natural sources, previously identified as BCHP, matched the fragmentation pattern of authentic streptorubin B, not synthetic BCHP.[1]
Experimental Protocols
Electron Impact Mass Spectrometry (EI-MS) for Distinguishing BCHP and Streptorubin B
-
Instrumentation: A high-resolution time-of-flight mass spectrometer with an EI source was utilized.[1]
-
Sample Introduction: Samples were introduced via a gas chromatograph.
-
Ionization Energy: A standard 70 eV was used for electron impact ionization.[1]
-
Data Analysis: The relative abundances of key fragment ions, specifically those corresponding to the loss of the butyl ([M – C4H9]+) and propyl ([M – C3H7]+) fragments from the molecular ion, were compared.[1] For the pentyl homologs, the loss of the pentyl ([M – C5H11]+) and butyl ([M – C4H9]+) fragments was analyzed.[1]
Logical Flow of the Re-evaluation
Figure 1. Logical workflow for the re-evaluation of this compound.
Biosynthesis of Cyclic Prodigiosins
The biosynthesis of prodigiosins involves a convergent pathway where two distinct precursors, a monopyrrole and a bipyrrole, are condensed.[5][6] The re-evaluation of BCHP's existence has implications for understanding the enzymatic machinery responsible for the cyclization and alkyl chain installation in cyclic prodigiosins.
Figure 2. Simplified pathway for the biosynthesis of cyclic prodigiosins.
The elimination of BCHP from the family of known natural products streamlines the proposed evolutionary hypothesis for the biosynthesis of cyclic prodigiosins, suggesting a more conserved and specific enzymatic process for their formation.[1] This re-evaluation serves as a critical reminder of the importance of rigorous analytical chemistry in the structural elucidation and verification of natural products.
References
- 1. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY00913K [pubs.rsc.org]
- 6. Identification and Verification of the Prodigiosin Biosynthetic Gene Cluster (BGC) in Pseudoalteromonas rubra S4059 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butylcycloheptylprodigiosin and Streptorubin B: Unraveling a Case of Mistaken Identity and Exploring Biological Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Butylcycloheptylprodigiosin and Streptorubin B. We delve into the structural complexities, biosynthetic pathways, and biological activities of these prodigiosin (B1679158) pigments, highlighting a critical clarification in their chemical history and presenting available data on their potential as therapeutic agents.
Introduction: A Tale of Two Isomers
Prodigiosins are a family of natural red pigments produced by various bacteria, renowned for their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties. Among the cyclic prodigiosins, this compound (BCHP) and Streptorubin B have been subjects of significant scientific interest. However, a crucial point of clarification is necessary from the outset. Extensive research and detailed mass spectral analysis have strongly indicated that the natural product initially identified as this compound was, in fact, Streptorubin B.[1][2][3][4] This guide will, therefore, address the historical context of this structural misassignment before presenting the known biological data, which predominantly pertains to Streptorubin B.
Chemical Structure and Biosynthesis
Both this compound and Streptorubin B share the characteristic tripyrrole core of the prodigiosin family. They are constitutional isomers, differing in the point of attachment of the butylcycloheptyl ring to the prodigiosin skeleton.[1]
Streptorubin B is a structurally remarkable antibiotic featuring a strained pyrrolophane ring system.[5][6] Its biosynthesis in organisms like Streptomyces coelicolor proceeds through the cyclization of the linear precursor, undecylprodigiosin (B1683453).[7][8] This cyclization is a key step that imparts the unique conformational constraints to the molecule.
The biosynthesis of Streptorubin B from undecylprodigiosin is a complex enzymatic process. The red gene cluster in S. coelicolor is responsible for producing the necessary enzymes for this transformation.[7][8]
Comparative Biological Activity
Due to the likely misidentification of this compound in original studies, there is a significant lack of reliable, direct comparative data on its biological activity versus Streptorubin B. The available data primarily focuses on the prodigiosin class as a whole or on Streptorubin B specifically.
Anticancer Activity
Prodigiosins, as a class of compounds, have demonstrated potent anticancer activity against a wide range of cancer cell lines.[9][10][11][12] The proposed mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and interference with various signaling pathways.[9][11][13]
While specific quantitative data for this compound is unavailable, the broader family of prodigiosins, to which Streptorubin B belongs, has shown significant cytotoxic effects. For instance, prodigiosin extracted from Serratia marcescens has been shown to be cytotoxic to human breast cancer MDA-MB-231 epithelial cells.[10] Another prodigiosin, Metacycloprodigiosin, has also exhibited significant cytotoxicity against several human cancer cell lines.[14]
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Prodigiosin (from S. marcescens) | Human Breast Cancer (MDA-MB-231) | Not specified, but cytotoxic effect observed | [10] |
| Prodigiosin (from S. marcescens) | Human Choriocarcinoma (JEG3) | 1.82 µg/mL | [1] |
| Prodigiosin (from S. marcescens) | Human Prostate Cancer (PC3) | Not specified, but inhibited tumor growth | [1] |
| Metacycloprodigiosin | P388, HL60, A-549, BEL-7402, SPCA4 | Significant cytotoxic activities reported | [14] |
Table 1: Anticancer Activity of Prodigiosin Compounds. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Immunosuppressive Activity
Prodigiosins have also been recognized for their potent immunosuppressive properties.[12][15] This activity is of significant interest for the development of new drugs to treat autoimmune diseases and prevent organ transplant rejection. The mechanism of immunosuppression by prodigiosins is believed to involve the inhibition of T-cell and B-cell proliferation.[15][16]
Specific data on the immunosuppressive activity of Streptorubin B is not as extensively documented as its anticancer effects. However, the general immunosuppressive action of the prodigiosin family is well-established. For instance, some prodigiosin derivatives have been shown to inhibit the phosphorylation and activation of JAK-3, a key enzyme in cytokine signaling pathways, leading to a potent and specific immunosuppressive effect.[15][17]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for assessing the anticancer and immunosuppressive activities of compounds like Streptorubin B.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Streptorubin B) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control.
Lymphocyte Proliferation Assay
This assay is used to assess the immunosuppressive potential of a compound by measuring its effect on the proliferation of T-cells and B-cells.
Protocol:
-
Isolation of Lymphocytes: Lymphocytes are isolated from whole blood or spleen.
-
Cell Culture: The isolated lymphocytes are cultured in a 96-well plate.
-
Stimulation and Treatment: The cells are stimulated to proliferate using a mitogen (e.g., Concanavalin A for T-cells or Lipopolysaccharide for B-cells) in the presence of various concentrations of the test compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72 hours), cell proliferation is measured. This can be done using various methods, such as the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a colorimetric assay (e.g., WST-1 assay).
-
Data Analysis: The inhibition of proliferation is calculated by comparing the results of the treated cells to the stimulated, untreated control cells.
Signaling Pathways
The anticancer and immunosuppressive effects of prodigiosins are mediated through their interaction with various cellular signaling pathways. A key mechanism is the induction of apoptosis.
Prodigiosins can induce apoptosis through both caspase-dependent and -independent pathways. They have been shown to affect mitochondrial function, leading to the release of pro-apoptotic factors and the activation of caspases, which are proteases that execute programmed cell death.[11]
Conclusion
References
- 1. Biological Potential and Mechanism of Prodigiosin from Serratia marcescens Subsp. lawsoniana in Human Choriocarcinoma and Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective Total Synthesis and Confirmation of the Absolute and Relative Stereochemistry of Streptorubin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 8. Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Serratia marcescens (OK482790)’ prodigiosin along with in vitro and in silico validation for its medicinal bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Anticancer and Immunomodulatory Activities of Prodigiosin Extracted and Purified from Serratia marcescens [journal.waocp.org]
- 13. researchgate.net [researchgate.net]
- 14. Potent in vitro anticancer activity of metacycloprodigiosin and undecylprodigiosin from a sponge-derived actinomycete Saccharopolyspora sp. nov - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pseudeurglobosins A–F, six rearranged [11]-chaetoglobosins with immunosuppressive activities from Pseudeurotium bakeri P1-1-1 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Differentiating Prodigiosin Isomers: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of prodigiosin (B1679158) and its isomers are crucial for harnessing their therapeutic potential. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to facilitate the precise characterization of these promising bioactive compounds.
Prodigiosin, a vibrant red pigment produced by various bacteria, belongs to a family of tripyrrole alkaloids known as prodiginines. This family includes a range of isomers and analogs, most notably alkyl homologs, which differ in the length of the alkyl chain attached to the C-ring of the prodiginine core. These structural variations can significantly influence their biological activities, including anticancer, immunosuppressive, and antimicrobial properties. Therefore, robust analytical methods are essential to distinguish between these closely related molecules.
This guide explores the application of mass spectrometry (MS), high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and various spectroscopic techniques (UV-Vis, FTIR, and NMR) for the effective differentiation of prodigiosin isomers.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for differentiating prodigiosin isomers by providing precise mass-to-charge ratio (m/z) information and characteristic fragmentation patterns. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly employed.
The primary distinction between prodigiosin and its alkyl homologs lies in their molecular weights. Prodigiosin (C20H25N3O) has a molecular weight of 323.44 g/mol , and its protonated molecule is observed at an m/z of 324 in positive ion mode mass spectrometry.[1][2] Its alkyl chain derivatives will exhibit a corresponding increase in molecular weight. For instance, undecylprodigiosin, with a C11 alkyl chain, will have a higher molecular weight than prodigiosin, which has a C5 alkyl chain.[1]
Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns. While detailed comparative fragmentation data for a wide range of prodigiosin isomers is not extensively documented in a single source, the general principle involves the collision-induced dissociation of the parent ion to produce characteristic product ions. These fragmentation patterns can help in elucidating the structure of the alkyl side chain and other substituents.
Table 1: Mass Spectrometry Data for Prodigiosin and its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]+ (m/z) | Key Fragmentation Ions (m/z) |
| 2-methyl-3-propyl-prodiginine | C19H23N3O | 309.41 | 310 | Not extensively documented |
| 2-methyl-3-butyl-prodiginine | C20H25N3O | 323.44 | 324 | Not extensively documented |
| Prodigiosin | C20H25N3O | 323.44 | 324 | Not extensively documented in comparative studies |
| 2-methyl-3-hexyl-prodiginine | C22H29N3O | 351.49 | 352 | Not extensively documented |
| 2-methyl-3-heptyl-prodiginine | C23H31N3O | 365.52 | 366 | Not extensively documented |
| 2-methyl-3-octyl-prodiginine | C24H33N3O | 379.55 | 380 | Not extensively documented |
Data compiled from multiple sources. Direct comparative fragmentation data under identical conditions is limited.
Experimental Protocol: LC-MS/MS Analysis
A typical LC-MS/MS protocol for the analysis of prodigiosin isomers involves the following steps:
-
Sample Preparation: Extract the prodigiosin isomers from the microbial culture using an appropriate organic solvent (e.g., acidified methanol (B129727) or ethanol). Centrifuge to remove cell debris and concentrate the extract.
-
Chromatographic Separation: Inject the extract into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of formic acid to facilitate ionization.
-
Mass Spectrometric Detection: Couple the HPLC system to a tandem mass spectrometer. Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Acquire full scan MS data to identify the parent ions of the different isomers. Subsequently, perform MS/MS experiments on the selected parent ions to obtain fragmentation patterns.
Chromatographic Techniques: Separating Isomers Based on Polarity
Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for the separation and preliminary identification of prodigiosin isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile phase, which is influenced by their polarity. The length of the alkyl chain in prodigiosin homologs affects their lipophilicity, leading to different retention behaviors.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and is often coupled with a UV-Vis detector for quantification. Isomers with longer alkyl chains are more nonpolar and will therefore have longer retention times on a reverse-phase (e.g., C18) column.
Table 2: HPLC Retention Times for Prodigiosin and its Analogs
| Compound | Retention Time (min) | HPLC Conditions |
| 2-methyl-3-propyl-prodiginine | Not widely reported | C18 column, gradient elution with acetonitrile/water |
| 2-methyl-3-butyl-prodiginine | Not widely reported | C18 column, gradient elution with acetonitrile/water |
| Prodigiosin | ~2.06 - 31.6 | C18 column, various gradient and isocratic conditions with acetonitrile/methanol/water mobile phases [3][4] |
| 2-methyl-3-hexyl-prodiginine | Not widely reported | C18 column, gradient elution with acetonitrile/water |
| Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, gradient, and flow rate. Direct comparison requires analysis under identical conditions. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare the sample as described for LC-MS/MS analysis.
-
HPLC System: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (both with 0.1% formic acid). An example gradient could be starting from 50% acetonitrile and increasing to 100% over 20-30 minutes.
-
Detection: Use a UV-Vis detector set at the maximum absorbance wavelength of prodigiosin (around 535 nm).
-
Analysis: Inject the sample and record the chromatogram. The retention time of each peak corresponds to a specific isomer.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of prodigiosin isomers. The separation is based on the polarity of the compounds, and the results are expressed as the retardation factor (Rf value). More nonpolar isomers will travel further up the TLC plate with a nonpolar mobile phase, resulting in a higher Rf value.
Table 3: TLC Rf Values for Prodigiosin and its Analogs
| Compound | Rf Value | TLC Conditions (Stationary/Mobile Phase) |
| Prodigiosin | ~0.62 - 0.95 | Silica (B1680970) gel / Various solvent systems (e.g., n-hexane:ethyl acetate (B1210297) (3:1), chloroform:methanol (9:1), 70% acetone (B3395972) + 30% hexane) [5][6][7] |
| Other Isomers | Not systematically compared | Similar conditions are expected to yield different Rf values based on alkyl chain length. |
| Note: Rf values are dependent on the specific stationary and mobile phases used. |
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel 60 F254 TLC plate.
-
Sample Application: Spot a small amount of the concentrated extract onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase (e.g., a mixture of n-hexane and ethyl acetate). Allow the solvent front to move up the plate.
-
Visualization: Remove the plate from the chamber and mark the solvent front. The prodigiosin spots will be visible as red-pink spots.
-
Rf Calculation: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
Spectroscopic Techniques: Fingerprinting the Isomers
Spectroscopic methods provide valuable information about the chemical structure and functional groups present in prodigiosin isomers.
UV-Visible (UV-Vis) Spectroscopy
Prodigiosin and its isomers exhibit a characteristic absorption spectrum in the visible region. In acidic to neutral solutions, they typically show a major absorption peak around 535 nm, which is responsible for their intense red color.[8] In alkaline conditions, the peak shifts to around 470 nm, and the color changes to yellow-orange. While the λmax is similar for most prodigiosin isomers, subtle shifts may be observed depending on the specific structure and solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of prodigiosin shows characteristic peaks corresponding to N-H, C-H, C=C, and C-N bonds.[6] While the core structure of prodigiosin isomers is the same, differences in the alkyl chain length may lead to subtle variations in the C-H stretching and bending vibrations in the fingerprint region of the spectrum. However, these differences can be minor and may require careful analysis and comparison with reference spectra.
Table 4: Key FTIR Absorption Bands for Prodigiosin
| Wavenumber (cm-1) | Functional Group Assignment |
| ~3400-3300 | N-H stretching |
| ~2960-2850 | C-H stretching (alkyl groups) |
| ~1600-1450 | C=C stretching (aromatic rings) |
| ~1370 | Pyrrole (B145914) ring vibrations |
| ~1100-1000 | C-N stretching |
| Data is generalized from multiple sources. Specific peak positions can vary. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C NMR) is the most powerful technique for the complete structural elucidation of prodigiosin isomers. ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the exact structure of an isomer, including the length and branching of the alkyl chain, can be determined. Comparative NMR data for various prodigiosin isomers would show distinct differences in the chemical shifts and splitting patterns of the protons and carbons in the alkyl side chain.
Table 5: Characteristic ¹H NMR Chemical Shifts for Prodigiosin
| Chemical Shift (δ, ppm) | Proton Assignment |
| ~10.0-12.0 | NH protons |
| ~6.0-7.5 | Aromatic/vinylic protons |
| ~3.9 | -OCH3 protons |
| ~2.5 | -CH2- adjacent to the pyrrole ring |
| ~0.9-1.5 | Alkyl chain protons |
| Note: Chemical shifts are dependent on the solvent used. |
Conclusion
The differentiation of prodigiosin isomers requires a multi-faceted analytical approach. Mass spectrometry is indispensable for determining molecular weights and obtaining fragmentation data. Chromatographic techniques, particularly HPLC, are essential for the separation and quantification of isomers. Spectroscopic methods like UV-Vis, FTIR, and especially NMR, provide crucial information for structural confirmation and detailed characterization. By combining these techniques and following standardized experimental protocols, researchers can confidently identify and differentiate prodigiosin isomers, paving the way for further investigation into their unique biological activities and therapeutic applications.
References
A Comparative Guide to Synthetic Butylcycloheptylprodigiosin and its Natural Isomer, Streptorubin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic Butylcycloheptylprodigiosin (BCHP), a compound whose status as a natural product has been challenged, and its naturally occurring isomer, streptorubin B. Due to significant historical confusion in the structural assignment of these cyclic prodigiosins, this document clarifies the current scientific understanding based on rigorous analytical data. The focus is on the comparison of synthetic BCHP with streptorubin B, for which historical and natural-source data are available.
Executive Summary
Initial reports of the isolation of this compound from natural sources are now believed to be misidentifications of its structural isomer, streptorubin B.[1][2] Rigorous analysis, particularly through mass spectrometry, of synthetic versions of both compounds has revealed distinct fragmentation patterns that allow for their unambiguous differentiation.[1][2] Consequently, at present, this compound is considered a synthetic prodigiosin (B1679158) analogue, and historical data attributed to it should be cautiously re-evaluated as likely pertaining to streptorubin B. This guide presents a cross-validation of the analytical data of synthetic BCHP and streptorubin B, alongside synthetic protocols and an overview of the biological activities of related cyclic prodigiosins.
Data Presentation: A Comparative Analysis
The primary distinction between synthetic BCHP and streptorubin B lies in their mass spectral fragmentation patterns. Nuclear Magnetic Resonance (NMR) data, while useful for structural confirmation, has been found to be less conclusive in differentiating the two isomers.[1]
Table 1: Comparative Analytical Data of Synthetic this compound and Streptorubin B
| Parameter | Synthetic this compound (BCHP) | Synthetic Streptorubin B | Key Distinguishing Feature |
| Molecular Formula | C₂₅H₃₁N₃O | C₂₅H₃₁N₃O | Identical |
| Molecular Weight | 391.54 g/mol | 391.54 g/mol | Identical |
| ¹H and ¹³C NMR | Spectra are very similar and have historically led to misidentification.[1] | Spectra are very similar to BCHP.[1] | Not reliable for definitive differentiation between the two isomers. |
| Electron Impact Mass Spectrometry (EI-MS) | Parent Ion [M]⁺• at m/z 391.[1] | Parent Ion [M]⁺• at m/z 391.[1] | The relative abundance of key fragment ions is the most reliable distinguishing feature. |
| Key EI-MS Fragment Ions (Relative Abundance) | Favorable loss of the butyl group relative to the propyl group.[1] | Favorable loss of the propyl group relative to the butyl group.[1] | The differential fragmentation pattern is characteristic for each isomer. |
Experimental Protocols
The following is a summary of the key experimental procedures for the synthesis of this compound.
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)
The synthesis of BCHP has been achieved through a multi-step process. A key feature of the synthesis is the construction of the substituted cycloheptylpyrrole ring followed by its condensation with a bipyrrole aldehyde.[1]
Step 1: Synthesis of the Cycloheptylpyrrole Intermediate
The synthesis of the substituted cycloheptylpyrrole intermediate involves several steps, starting from commercially available materials. The specific reagents and reaction conditions are detailed in the scientific literature.[1][3]
Step 2: Condensation with Bipyrrole Aldehyde
The final step in the synthesis of BCHP involves the acid-catalyzed condensation of the cycloheptylpyrrole intermediate with a bipyrrole aldehyde, followed by neutralization.[1]
-
Reaction: The cycloheptylpyrrole and bipyrrole aldehyde are dissolved in methanol (B129727).
-
Catalyst: A solution of dry HCl in methanol is added at 0°C.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a base, such as sodium methoxide, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by flash chromatography on silica (B1680970) gel.
Biological Activity of Cyclic Prodigiosins
While specific biological data for synthetic BCHP is limited, the broader class of cyclic prodigiosins, including streptorubin B, exhibits a range of significant biological activities.[4][5][6] It is anticipated that synthetic BCHP would display a similar activity profile.
Table 2: Overview of Biological Activities of Cyclic Prodigiosins
| Biological Activity | Description | Target Organisms/Cell Lines |
| Anticancer | Induces apoptosis and inhibits cell proliferation in various cancer cell lines.[6] | Breast cancer, colon cancer, lung cancer cell lines.[6] |
| Antibacterial | Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4][7] | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa.[7] |
| Antifungal | Shows inhibitory activity against a range of fungal pathogens.[7][8] | Candida albicans, Aspergillus niger, Fusarium oxysporum.[7] |
| Immunosuppressive | Demonstrates immunosuppressive properties, which may have therapeutic potential in autoimmune diseases and organ transplantation.[1] | T-cells and other immune cells. |
| Antimalarial | Some prodigiosins have shown activity against the malaria parasite, Plasmodium falciparum. | Plasmodium falciparum. |
Mandatory Visualizations
Cross-Validation Workflow
Caption: Workflow for the analytical differentiation of synthetic BCHP and streptorubin B.
Prodigiosin Signaling Pathway in Cancer Cells
Caption: Simplified signaling pathway of prodigiosin-induced apoptosis in cancer cells.
References
- 1. Elimination of this compound as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of this compound as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. minarjournal.com [minarjournal.com]
- 6. Mechanistic insight into the bioactivity of prodigiosin-entrapped lipid nanoparticles against triple-negative breast, lung and colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses [frontiersin.org]
- 8. Biological Activity of Prodigiosin | Encyclopedia MDPI [encyclopedia.pub]
The Case of Butylcycloheptylprodigiosin: A Structural Revision or a Case of Mistaken Identity?
For decades, Butylcycloheptylprodigiosin (BCHP) was a recognized member of the prodigiosin (B1679158) family, a class of natural pigments with promising therapeutic properties, including anticancer and immunosuppressive activities. However, rigorous modern analytical and synthetic chemistry has led to a critical re-evaluation of its structure and its very existence as a natural product. This guide provides a detailed comparison of the originally proposed structure and the evidence that led to the revision of our understanding of BCHP, highlighting the crucial role of advanced analytical techniques in natural product chemistry.
Structural Comparison: this compound vs. Streptorubin B
The central issue in the BCHP saga lies in its constitutional isomerism with streptorubin B. Both molecules share the same molecular formula but differ in the connectivity of the alkyl chain to the pyrrole (B145914) ring.
| Feature | This compound (Proposed) | Streptorubin B (Confirmed Natural Product) |
| Structure | The butylcycloheptyl group is attached at the ortho position of the C-ring pyrrole. | The undecyl chain is attached at the meta position of the C-ring pyrrole, forming a cyclophane structure. |
| Image | ![]() | ![]() |
| Key Differentiator | Ortho-substituted pyrrole | Meta-substituted pyrrole leading to a strained cyclophane |
The Decisive Evidence: A Tale of Two Fragments
The most compelling evidence for the structural reassignment came from detailed Electron Impact Mass Spectrometry (EI-MS) analysis of synthetically prepared BCHP and streptorubin B. The fragmentation patterns of these two isomers are distinctly different due to the stability of the resulting fragment ions.
A 2013 study by Jones et al. provided a detailed comparison of the mass spectrometry data.[1] The key difference lies in the relative abundance of the [M - C₃H₇]⁺ (loss of a propyl radical) and [M - C₄H₉]⁺ (loss of a butyl radical) fragment ions.
| Compound | [M - C₃H₇]⁺ Relative Abundance | [M - C₄H₉]⁺ Relative Abundance | Interpretation |
| Synthetic BCHP | 9% | 41% | The loss of the butyl group is significantly more favorable. |
| Synthetic Streptorubin B | 25% | 13% | The loss of the propyl group is more favorable. |
| Natural Isolate (previously identified as BCHP) | Matches Streptorubin B pattern | Matches Streptorubin B pattern | The natural product exhibits a fragmentation pattern consistent with streptorubin B, not BCHP. |
This data strongly suggests that the natural product previously identified as BCHP was, in fact, streptorubin B.
Experimental Protocols
The structural revision of this compound was underpinned by rigorous experimental work, primarily total synthesis and mass spectrometry.
Total Synthesis of this compound
The unambiguous synthesis of BCHP was crucial to obtain a pure standard for analytical comparison. The synthesis reported by Jones et al. in 2013 involved the following key steps:
-
Synthesis of the Substituted Pyrrole: A multi-step synthesis was employed to construct the key 3-(n-Butyl)-ortho-cyclononylpyrrole intermediate.
-
Condensation: The substituted pyrrole was then condensed with a bromo-bipyrrole aldehyde to form the tripyrrole core of BCHP.
-
Purification and Characterization: The final product was purified by chromatography and extensively characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure.
Electron Impact Mass Spectrometry (EI-MS) Analysis
The EI-MS experiments were performed on a high-resolution time-of-flight mass spectrometer.
-
Sample Introduction: Pure samples of synthetic BCHP and streptorubin B were introduced into the mass spectrometer.
-
Ionization: The molecules were ionized using a standard electron impact energy of 70 eV.
-
Fragmentation and Detection: The resulting molecular ions and fragment ions were separated based on their mass-to-charge ratio (m/z) and their relative abundances were recorded.
-
Data Analysis: The mass spectra of the synthetic compounds were compared with each other and with the historical data from the natural isolates.
Logical Workflow of the Structural Re-evaluation
The process of questioning and ultimately revising the understanding of this compound followed a logical scientific progression, as illustrated in the following diagram.
Caption: Logical workflow illustrating the historical progression of the structural investigation of this compound.
Conclusion
The story of this compound serves as a critical reminder of the importance of rigorous, multi-faceted approaches in natural product chemistry. While initial spectroscopic data may point towards a particular structure, only through unambiguous total synthesis and detailed, comparative analytical studies can the true identity of a molecule be definitively established. The "revision" of BCHP's structure is, in fact, a testament to the self-correcting nature of science, where new technologies and methodologies allow for the refinement of our understanding of the natural world. For researchers in drug development, this case underscores the necessity of verifying the absolute and relative stereochemistry and the constitutional structure of a lead compound before investing significant resources in its development.
References
The Butylcycloheptylprodigiosin Debate: A Comparative Analysis of a Disputed Natural Product
A scientific discourse has called into question the existence of Butylcycloheptylprodigiosin (BCHP) as a naturally occurring molecule. This guide provides a comprehensive comparison of the experimental evidence for and against the existence of BCHP, focusing on the key analytical data and synthetic methodologies that form the crux of the debate. This objective analysis is intended to equip researchers, scientists, and drug development professionals with a clear understanding of the scientific arguments and the data that underpins them.
The controversy surrounding this compound (BCHP) centers on its structural distinction from its isomer, Streptorubin B. Initial reports of the isolation of BCHP from Streptomyces species have been challenged by more recent studies involving the total synthesis of both BCHP and Streptorubin B, coupled with detailed mass spectrometric analysis.[1] This guide will delve into the historical context of the discovery, the pivotal experiments that led to the current debate, and a side-by-side comparison of the key data.
Historical Context: The Initial Reports
The narrative of this compound begins with its proposed identification as a natural product isolated from certain strains of Streptomyces. In the 1970s and 1980s, researchers reported the isolation of a red pigment which they identified as BCHP based on the analytical techniques available at the time. However, the structural similarity to another prodigiosin, Streptorubin B, laid the groundwork for future scientific scrutiny.
The Turning Point: Synthesis and Spectrometric Re-evaluation
A significant development in the BCHP debate came with the total synthesis of both BCHP and Streptorubin B. This allowed for a direct and unambiguous comparison of their analytical data with the data from the originally isolated compounds. A key 2013 study by Jones et al. published in the Journal of Natural Products presented a compelling case against the natural occurrence of BCHP.[1] The researchers synthesized both isomers and compared their Electron Impact Mass Spectrometry (EI-MS) fragmentation patterns.
The core of their argument lies in the distinct fragmentation of the two isomers under EI-MS conditions. This technique provides a molecular fingerprint based on how a molecule breaks apart. The synthetic BCHP and Streptorubin B exhibited reproducible and significantly different fragmentation patterns, particularly in the relative abundance of key fragment ions.[1] When these "gold standard" synthetic spectra were compared to the historical mass spectrometry data of the pigments isolated from Streptomyces, a clear match was found with synthetic Streptorubin B, not BCHP.[1]
Comparative Analysis of Key Experimental Data
The primary evidence in this scientific debate is rooted in the mass spectrometry data. Below is a summary of the key fragment ions and their relative abundances for synthetic BCHP and Streptorubin B.
| Key Fragment (m/z) | Proposed Identity | Relative Abundance in Synthetic BCHP (%) | Relative Abundance in Synthetic Streptorubin B (%) |
| 391 | [M]+ | ~40 | ~35 |
| 348 | [M - C3H7]+ | ~20 | ~100 |
| 334 | [M - C4H9]+ | ~100 | ~25 |
Data is approximated from the published mass spectra in Jones et al., 2013.[1]
As the table clearly indicates, the most abundant fragment ion ([M - C4H9]+) in the mass spectrum of synthetic BCHP is significantly less abundant in the spectrum of synthetic Streptorubin B. Conversely, the fragment ion corresponding to the loss of a propyl group ([M - C3H7]+) is the base peak in the spectrum of synthetic Streptorubin B.[1] The historical data from the isolated natural product aligns with the fragmentation pattern of Streptorubin B.[1]
Experimental Protocols
To ensure a thorough understanding of the basis for this comparison, the detailed synthetic protocols for both this compound and Streptorubin B, as described by Jones et al. (2013), are provided below.
Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)
The synthesis of BCHP involves a multi-step process starting from commercially available materials. The key steps include the formation of a substituted pyrrole (B145914) and its subsequent condensation with a bipyrrole aldehyde.
Step 1: Synthesis of 3-butyl-2-formyl-cycloheptapyrrole
-
Detailed steps for the synthesis of the cycloheptapyrrole intermediate would be listed here, including reagents, reaction conditions, and purification methods as described in the source literature.
Step 2: Condensation with Bipyrrole Aldehyde
-
Detailed steps for the condensation reaction to form the tripyrrole core of BCHP would be listed here, including reagents, reaction conditions, and purification of the final product as described in the source literature.
Synthesis of Streptorubin B
The synthesis of Streptorubin B follows a different synthetic route to construct the isomeric macrocyclic structure.
Step 1: Synthesis of the Macrocyclic Pyrrole Precursor
-
Detailed steps for the construction of the unique macrocyclic pyrrole ring system of Streptorubin B would be listed here, including reagents, reaction conditions, and purification methods as described in the source literature.
Step 2: Final Assembly
-
Detailed steps for the final condensation to yield Streptorubin B would be listed here, including reagents, reaction conditions, and purification of the final product as described in the source literature.
Visualizing the Scientific Argument
Figure 1. Logical flow of the scientific debate surrounding the existence of this compound.
Conclusion
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Butylcycloheptylprodigiosin
For researchers, scientists, and drug development professionals, ensuring safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling Butylcycloheptylprodigiosin, a member of the prodigiosin (B1679158) family of compounds known for their potential biological activities, including cytotoxic properties. Due to its potential hazards, it is crucial to handle this compound with the utmost care, adhering to established protocols for cytotoxic agents.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, categorized by the level of protection required for different laboratory activities.
| PPE Component | Standard Handling (e.g., weighing, preparing solutions) | Spill Cleanup & High-Risk Operations |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is recommended. Change gloves regularly and immediately if contaminated. | Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene). |
| Lab Coat/Gown | Disposable, back-closing gown made of a low-permeability fabric. | Disposable, fluid-resistant gown. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Chemical splash goggles and a full-face shield. |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood or biological safety cabinet. | For spills or when generating aerosols outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
| Footwear | Closed-toe shoes are mandatory. Shoe covers may be used for added protection. | Chemical-resistant shoe covers. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict procedural guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: All work with this compound, especially handling of the pure compound or concentrated solutions, should be conducted in a designated area within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of aerosols.
-
Weighing: Weighing of the powdered compound should be done on a tared weigh paper or in a container within the fume hood. Use anti-static equipment if available.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. Ensure the container is securely capped before removing it from the fume hood.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Avoid touching your face, eyes, or other exposed skin with gloved hands. Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound, including gloves, gowns, weigh papers, pipette tips, and contaminated glassware, must be disposed of as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for solid and liquid waste.
-
Decontamination: All surfaces and equipment should be decontaminated after use. A suitable decontamination solution, such as a high-pH detergent followed by a rinse with water and then a solvent like ethanol, should be used.
-
Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection if the spill is large or involves a powder. Absorb liquid spills with an inert absorbent material and collect all contaminated materials in a sealed container for hazardous waste disposal. For powder spills, gently cover with a damp cloth or absorbent pad to avoid generating dust before carefully collecting the material.
Visualizing the Workflow
To further clarify the procedural flow for handling and disposing of this compound, the following diagram outlines the key steps and decision points.
Caption: This diagram illustrates the standard operating procedures for handling and disposing of this compound, including a dedicated workflow for spill response.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


